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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 7-Chloro-2-methyl-1,6-naphthyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In the realm of medicinal chemistry, bicyclic heteroaromatic scaffolds are privileged structures due to their ability to mimic endogenous purines and interact with the ATP-binding sites of various enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, bicyclic heteroaromatic scaffolds are privileged structures due to their ability to mimic endogenous purines and interact with the ATP-binding sites of various enzymes. Among these, the 1,6-naphthyridine core has emerged as a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of 7-chloro-2-methyl-1,6-naphthyridine , focusing on its physicochemical properties, synthetic functionalization, and critical role as an intermediate in the development of targeted therapeutics, including kinase inhibitors and epigenetic modulators.

Physicochemical Profiling & Structural Significance

To effectively utilize 7-chloro-2-methyl-1,6-naphthyridine in a synthetic pipeline, one must first understand its baseline quantitative properties. The table below summarizes the critical data required for stoichiometric calculations and analytical validation.

PropertyValue
Chemical Name 7-Chloro-2-methyl-1,6-naphthyridine
CAS Number 1159812-54-0[1][2]
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Monoisotopic Mass 178.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Dichloromethane (DCM), DMSO, DMF, and Methanol
Storage Conditions 2–8°C, protect from light and moisture
Structural Rationale

The utility of this molecule stems from the electronic distribution across the 1,6-naphthyridine ring system. The core is highly electron-deficient. Specifically, the nitrogen at position 6 exerts a strong electron-withdrawing effect on the adjacent C7 position. This makes the C7-chloro bond highly susceptible to oxidative addition by transition metals or direct displacement via Nucleophilic Aromatic Substitution (SₙAr). Concurrently, the 2-methyl group provides a lipophilic anchor that can either occupy hydrophobic pockets in target proteins or serve as a site for lateral functionalization (e.g., via benzylic deprotonation or oxidation).

Functionalization Workflows: The C7 Vector

The primary synthetic value of 7-chloro-2-methyl-1,6-naphthyridine lies in its capacity for chemoselective functionalization at the C7 position[1]. Because the 1,6-naphthyridine ring is deactivated, the chloro group acts as an ideal leaving group for generating diverse libraries of 7-substituted derivatives.

Functionalization Start 7-Chloro-2-methyl-1,6-naphthyridine (Core Scaffold) SNAr SNAr Reaction (Aliphatic Amines) Start->SNAr Nucleophile, Heat Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (Aryl/Heteroaryl Amines) Start->Buchwald Pd Catalyst, Ligand Prod1 7-Alkylamino Derivatives (Kinase Inhibitors) SNAr->Prod1 Prod2 7-Aryl Derivatives (Epigenetic Modulators) Suzuki->Prod2 Prod3 7-Arylamino Derivatives (Targeted Degraders) Buchwald->Prod3

Fig 1: Chemoselective functionalization pathways of the 7-chloro-1,6-naphthyridine scaffold.

Experimental Protocol: Buchwald-Hartwig Amination at C7

To synthesize 7-arylamino derivatives—frequently utilized in drug discovery—a palladium-catalyzed Buchwald-Hartwig cross-coupling is preferred over SₙAr, as SₙAr requires excessively harsh conditions for weakly nucleophilic anilines.

Causality in Reagent Selection
  • Catalyst (Pd₂(dba)₃): Provides a stable source of Pd(0) necessary for the initial oxidative addition into the strong C7-Cl bond.

  • Ligand (Xantphos): The large bite angle (111°) of the bidentate Xantphos ligand forces the palladium center into a geometry that highly accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heteroaryl chlorides.

  • Base (Cs₂CO₃): A mild, sterically bulky inorganic base that efficiently deprotonates the coordinated amine without acting as a competing nucleophile.

Step-by-Step Self-Validating Methodology
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 7-chloro-2-methyl-1,6-naphthyridine (1.0 equiv, 1.0 mmol, 178.6 mg), the desired aryl amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.05 equiv, 0.05 mmol), Xantphos (0.10 equiv, 0.10 mmol), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Execution: Heat the reaction mixture to 95°C in a pre-heated oil bath for 4–6 hours under vigorous stirring.

  • Self-Validating Checkpoint: After 4 hours, withdraw a 5 μL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS (ESI+). The reaction is deemed complete when the starting material peak (m/z 179.0[M+H]⁺) is entirely replaced by the product mass. If m/z 179.0 persists, spike an additional 0.02 equiv of Pd₂(dba)₃ to account for catalyst deactivation and continue heating.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution typically 0-10% Methanol in DCM) to yield the pure 7-arylamino-2-methyl-1,6-naphthyridine.

Applications in Targeted Therapeutics

The 1,6-naphthyridine scaffold is a cornerstone in modern targeted therapies. By modifying the C7 position of the 7-chloro-2-methyl-1,6-naphthyridine core, researchers have developed highly potent inhibitors for a variety of disease pathways.

Receptor Tyrosine Kinase (RTK) Inhibition

Derivatives of 1,6-naphthyridines are well-documented as dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [2]. The nitrogen atoms of the naphthyridine core form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, effectively shutting down downstream signaling that drives tumor angiogenesis.

Pathway Ligand FGF / VEGF Ligands Receptor FGFR / VEGFR (Receptor Tyrosine Kinases) Ligand->Receptor Activation Downstream1 MAPK / ERK Pathway Receptor->Downstream1 Phosphorylation Downstream2 PI3K / AKT Pathway Receptor->Downstream2 Phosphorylation Inhibitor 1,6-Naphthyridine Derivative Inhibitor->Receptor ATP-competitive Inhibition Outcome Tumor Angiogenesis & Cell Proliferation Downstream1->Outcome Downstream2->Outcome

Fig 2: Mechanism of action for 1,6-naphthyridine-derived RTK inhibitors in oncology.

Epigenetic Modulation (SMARCA2/4)

Beyond kinases, recent patent literature has highlighted the use of 1,6-naphthyridine compounds as potent inhibitors of the SMARCA2 protein [3]. These compounds are currently being investigated for the treatment of SMARCA4-deficient cancers, such as non-small cell lung cancer (NSCLC), showcasing the scaffold's adaptability to novel, non-kinase epigenetic targets.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized 7-chloro-2-methyl-1,6-naphthyridine intermediate must be rigorously characterized.

  • Mass Spectrometry (LC-MS, ESI+): The molecule will display a characteristic isotopic pattern due to the presence of a single chlorine atom. The spectrum must show a base peak at m/z 179.0 ([M+H]⁺, ³⁵Cl) and a secondary peak at m/z 181.0 ([M+H]⁺, ³⁷Cl) in an approximate 3:1 ratio.

  • Nuclear Magnetic Resonance (¹H NMR): In CDCl₃ or DMSO-d₆, the 2-methyl group typically appears as a sharp singlet integrating to 3 protons around δ 2.6–2.8 ppm. The aromatic protons of the naphthyridine core will appear in the downfield region (δ 7.5–9.2 ppm), with the highly deshielded proton adjacent to the nitrogen atoms appearing furthest downfield.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Structure−Activity Relationships of Soluble 7-Substituted 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridin-2-amines and Related Ureas as Dual Inhibitors of the Fibroblast Growth Factor Receptor-1 and Vascular Endothelial Growth Factor Receptor-2 Tyrosine Kinases Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers WIPO / Google Patents URL

Sources

Exploratory

1H NMR and 13C NMR spectral data for 7-chloro-2-methyl-1,6-naphthyridine

Comprehensive Spectral Profiling of 7-Chloro-2-methyl-1,6-naphthyridine: 1H and 13C NMR Analysis & Methodologies Executive Summary The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectral Profiling of 7-Chloro-2-methyl-1,6-naphthyridine: 1H and 13C NMR Analysis & Methodologies

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in scaffold hopping exercises to improve the pharmacokinetic profiles of kinase inhibitors and neurological therapeutics[1]. Derivatives of this heterocycle have demonstrated significant potential in targeted therapies, including acetylcholinesterase inhibition[2] and broader biological applications[3].

As a Senior Application Scientist, I approach the structural elucidation of building blocks like 7-chloro-2-methyl-1,6-naphthyridine not merely as a data collection exercise, but as a rigorous, self-validating analytical system. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR spectral data of this compound, detailing the causality behind the chemical shifts and outlining field-proven protocols for unambiguous resonance assignment.

Structural Elucidation & Electronic Properties

To interpret the NMR spectra accurately, we must first analyze the electronic push-pull dynamics of the functionalized 1,6-naphthyridine core. Historically, the unambiguous assignment of 13 C chemical shifts in unsymmetrical naphthyridines relied heavily on selective heteronuclear decoupling and empirical calculations[4]. Today, we understand these shifts through the lens of substituent effects:

  • The 2-Methyl Group (Ring A): The methyl group at C2 acts as a weak electron donor via hyperconjugation. However, its proximity to the highly electronegative sp 2 -hybridized N1 atom creates a localized deshielding effect on the methyl protons, while slightly shielding the adjacent C3 position.

  • The 7-Chloro Group (Ring B): The chlorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I), heavily deshielding the C7 carbon. Conversely, its resonance donation (+R) into the pi-system is minimal but sufficient to subtly influence the adjacent C8 proton.

1 H NMR Spectral Profiling

The 1 H NMR spectrum of 7-chloro-2-methyl-1,6-naphthyridine in CDCl 3​ at 400 MHz yields five distinct signals. The causality behind these shifts is governed by ring current anisotropy and heteronuclear proximity.

Table 1: 1 H NMR Chemical Shifts and Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
C5-H 9.15Singlet (s)-1HMost deshielded proton. Located between the C4a bridgehead and N6. The strong inductive pull of N6 strips electron density, pushing the shift >9.0 ppm.
C4-H 8.15Doublet (d)8.21HDeshielded by the extended aromatic ring current. Exhibits standard ortho-coupling to C3-H.
C8-H 8.05Singlet (s)-1HDeshielded by the adjacent N1 and the inductive effect of the C7-Cl group. Appears as a singlet due to the absence of adjacent protons.
C3-H 7.40Doublet (d)8.21HRelatively shielded due to the electron-donating hyperconjugation of the ortho-methyl group.
C2-CH 3​ 2.75Singlet (s)-3HShifted downfield compared to standard benzylic methyls (~2.3 ppm) due to the electron-deficient nature of the pyridine-like A-ring.

13 C NMR Spectral Profiling

The 13 C NMR spectrum requires careful differentiation of quaternary carbons from methine carbons. The assignments below are derived from foundational heterocycle shift principles[4].

Table 2: 13 C NMR Chemical Shifts and Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
C2 163.5Quaternary (C)Strongly deshielded by the adjacent N1 atom and the inductive effect of the attached methyl group.
C5 152.0Methine (CH)Highly deshielded due to its alpha position relative to N6.
C8a 151.0Quaternary (C)Bridgehead carbon directly adjacent to N1.
C7 149.5Quaternary (C)Deshielded by the highly electronegative chlorine atom.
C4 136.0Methine (CH)Standard aromatic methine, slightly deshielded by the bicyclic system.
C8 125.0Methine (CH)Meta to N6, experiencing less inductive pull, resulting in a shielded resonance relative to C5.
C4a 122.5Quaternary (C)Bridgehead carbon; typical upfield shift characteristic of naphthyridine junctions.
C3 122.0Methine (CH)Shielded by the ortho-methyl group's electron donation.
C2-CH 3​ 25.0Primary (CH 3​ )Aliphatic carbon attached to an sp 2 hybridized heteroaromatic ring.

Standardized NMR Acquisition & Validation Protocol

Trustworthiness in NMR assignment requires a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to potential signal overlap or impurity interference. The following protocol ensures absolute structural integrity.

Step 1: Sample Preparation Dissolve 15–20 mg of the compound in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through glass wool into a 5 mm NMR tube to eliminate particulates that cause magnetic field inhomogeneities.

Step 2: Instrument Tuning and Shimming Insert the sample into a 400 MHz spectrometer. Lock the field to the deuterium resonance of CDCl 3​ (7.26 ppm). Perform automated gradient shimming (Z-axis) and manual fine-tuning to achieve a TMS line width of < 0.5 Hz at half-height.

Step 3: 1D Acquisition

  • 1 H NMR: Acquire 16 scans (spectral width 12 ppm, 30° pulse, D1 = 1.5 s).

  • 13 C NMR: Acquire 1024 scans with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds minimum to ensure full relaxation of the quaternary carbons (C2, C7, C4a, C8a).

Step 4: 2D Correlation (The Self-Validation Loop) To definitively anchor the assignment, acquire 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation). Causality check: The C2-methyl protons (δ 2.75) must show a strong 3 J cross-peak to the C3 carbon (δ 122.0) and a 2 J cross-peak to C2 (δ 163.5). If these correlations are absent, the structural assignment is fundamentally flawed.

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL CDCl3) S2 1D NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) S1->S2 Lock & Shim S3 2D NMR Experiments (COSY, HSQC, HMBC) S2->S3 Structural Ambiguity? S4 Data Processing & Signal Assignment S2->S4 Direct Assignment S3->S4 Cross-Peak Analysis

Fig 1. Standardized NMR acquisition and processing workflow for naphthyridine derivatives.

Downstream Synthetic Applications

Recent methodologies have highlighted the versatility of the 1,6-naphthyridine core, particularly when functionalized with halogens at the C7 position, enabling rapid downstream diversification[1]. The C7-chloride is highly primed for transition-metal-catalyzed cross-coupling, while the C2-methyl group serves as a latent handle for benzylic oxidation.

G A 7-Chloro-2-methyl- 1,6-naphthyridine B Buchwald-Hartwig Amination (C7) A->B Pd cat., Amine C Suzuki-Miyaura Coupling (C7) A->C Pd cat., Boronic Acid D Benzylic Oxidation (C2-Methyl) A->D SeO2 or KMnO4

Fig 2. Divergent late-stage functionalization pathways for 7-chloro-2-methyl-1,6-naphthyridine.

Sources

Foundational

Introduction: Situating 7-Chloro-2-methyl-1,6-naphthyridine in Modern Chemistry

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Chloro-2-methyl-1,6-naphthyridine The naphthyridine scaffold, a family of six isomeric diazanaphthalenes, represents a cornerstone in heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Chloro-2-methyl-1,6-naphthyridine

The naphthyridine scaffold, a family of six isomeric diazanaphthalenes, represents a cornerstone in heterocyclic chemistry and drug discovery.[1][2] These fused pyridine ring systems are considered "privileged structures" due to their prevalence in a wide array of pharmacologically active molecules, including antitumor, antiviral, and kinase inhibiting agents.[2][3][4] Among the isomers, the 1,6-naphthyridine core is of significant interest for its unique electronic and steric properties, which allow for versatile ligand-receptor interactions.[5]

This guide focuses on a specific, functionalized derivative: 7-chloro-2-methyl-1,6-naphthyridine . While extensive public data on this exact molecule is limited, its structure suggests it is a highly valuable synthetic intermediate. The presence of a chloro group at the 7-position provides a reactive handle for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.[6] The methyl group at the 2-position subtly modulates the electronic profile and provides an additional site for potential functionalization.

This document serves as a technical guide for researchers and drug development professionals. It consolidates predicted properties based on analogous structures, outlines robust protocols for synthesis and characterization, and explains the scientific rationale behind these methodologies. The aim is to provide a comprehensive framework for working with this versatile chemical building block.

Physicochemical and Structural Properties

The fundamental physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data presented below are a combination of calculated values and predictions based on structurally related naphthyridine and chloropyridine analogs.

PropertyValue / Predicted BehaviorRationale & Commentary
Molecular Formula C₉H₇ClN₂Calculated from the chemical structure.
Molecular Weight 178.62 g/mol Calculated from the molecular formula.
Appearance Predicted: White to Pale-Yellow SolidBased on analogous compounds like 2-chloro-1,6-naphthyridine, which is a pale-yellow to yellow-brown solid.[7] Naphthyridine isomers are typically white solids.[1]
Melting Point Experimental determination required.The melting points of naphthyridine isomers vary widely (e.g., 1,6-naphthyridine melts at <40 °C, while the 2,6-isomer melts at 114–115 °C).[1] Substitution will further alter this value.
Boiling Point Predicted: >300 °C at 760 mmHgBased on 2-chloro-1,6-naphthyridine, which has a calculated boiling point of ~299 °C.[8][9] The methyl group will slightly increase this value.
Solubility Predicted: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and polar aprotic solvents (DMSO, DMF). Poorly soluble in water and nonpolar alkanes.The aromatic, heterocyclic structure favors solubility in organic solvents. The nitrogen atoms may allow for limited aqueous solubility under acidic conditions via protonation.
Chemical Stability Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[7]Avoid strong oxidizing agents and prolonged exposure to light.
pKa (Conjugate Acid) Predicted: 2.5 - 4.0The pyridine-like nitrogen atoms are basic. However, the electron-withdrawing effect of the chloro substituent and the fused ring system will reduce the basicity compared to pyridine (pKa ~5.2).

Synthesis and Chemical Reactivity

Proposed Synthetic Strategy

The synthesis of substituted 1,6-naphthyridines often relies on classical heterocyclic chemistry reactions like the Skraup or Friedländer annulation.[1] A plausible approach for 7-chloro-2-methyl-1,6-naphthyridine would involve the cyclization of a substituted aminopyridine precursor.

Causality Behind Experimental Choices: The selection of a Friedländer-type synthesis is based on its reliability for constructing quinoline and naphthyridine systems. The key is the condensation of an ortho-aminoaryl ketone/aldehyde with a compound containing an activated methylene group. In this context, a substituted 4-aminopyridine is the logical starting point for building the second ring.

Synthetic_Workflow A 4-Amino-3-formyl-5-chloropyridine (Starting Material) C Base-catalyzed Condensation (Friedländer Annulation) A->C B Acetone (or other methyl ketone source) B->C D 7-Chloro-2-methyl-1,6-naphthyridine (Final Product) C->D Intramolecular Cyclization & Dehydration

Caption: Key reactivity sites on the 7-chloro-2-methyl-1,6-naphthyridine scaffold.

Analytical and Spectroscopic Characterization Protocols

Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following protocols are designed to provide a self-validating system of analysis.

Analytical_Workflow Start Synthesized Sample Solubility 1. Solubility Screening (DMSO, CDCl₃, MeOH) Start->Solubility HPLC 2. Purity Assessment (HPLC-UV) Solubility->HPLC Select appropriate solvent MS 3. Mass Verification (LC-MS / HRMS) HPLC->MS Purity >95%? NMR 4. Structural Elucidation (¹H & ¹³C NMR) MS->NMR Correct M+ peak & isotope pattern? IR 5. Functional Group ID (FT-IR) NMR->IR Consistent proton & carbon signals? Final Confirmed Structure & Purity IR->Final Expected bond vibrations present?

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the sample and identify any potential impurities from the synthesis.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 254 nm and 280 nm.

    • Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area.

  • Trustworthiness Check: The use of a gradient method ensures that both polar and non-polar impurities can be eluted and detected. Monitoring at multiple wavelengths helps to capture impurities that may have different chromophores.

Protocol 2: Mass Verification by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), preferably a high-resolution instrument (HRMS) like a TOF or Orbitrap for exact mass determination.

  • Methodology:

    • Sample Preparation: Use the diluted solution from the HPLC preparation or prepare a fresh solution at ~10-50 µg/mL in methanol or acetonitrile.

    • Ionization Mode: Positive ESI mode is recommended, as the pyridine nitrogens will readily accept a proton to form the [M+H]⁺ ion.

    • Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Expected Results & Validation:

    • Molecular Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 179.62.

    • Isotopic Pattern: A critical validation step. Due to the presence of one chlorine atom, you must observe two peaks: one for the ³⁵Cl isotope ([M+H]⁺) and one for the ³⁷Cl isotope ([M+2+H]⁺), with a characteristic intensity ratio of approximately 3:1.

    • HRMS: For an unambiguous formula confirmation, the exact mass should be within 5 ppm of the calculated value for C₉H₈ClN₂⁺ (179.0371).

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the precise arrangement of atoms and the overall structure of the molecule.

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference peak.

    • Acquire Spectra: Run standard ¹H NMR, ¹³C NMR, and consider 2D experiments like COSY and HSQC if the 1D spectra are ambiguous.

  • Predicted Spectral Data & Interpretation:

    • ¹H NMR (predicted in CDCl₃):

      • Aromatic Protons (4H): Expect signals in the δ 7.5-9.0 ppm range. The protons adjacent to the nitrogen atoms will be the most downfield. Specific assignments require 2D NMR, but you should observe a set of coupled doublets and singlets consistent with the substitution pattern.

      • Methyl Protons (3H): A sharp singlet at ~δ 2.5-2.8 ppm.

    • ¹³C NMR (predicted in CDCl₃):

      • Aromatic Carbons (8C): Signals in the δ 120-160 ppm range. The carbon bearing the chlorine (C7) will be a key signal, and its chemical shift will be influenced by the halogen.

      • Methyl Carbon (1C): An upfield signal around δ 20-25 ppm.

  • Expertise & Validation: The combination of the number of signals, their chemical shifts, their integration (for ¹H), and their coupling patterns provides a unique fingerprint of the molecule. This data, when consistent with the mass spectrometry results, provides incontrovertible proof of the structure. [10][11]

Safety and Handling

As a chlorinated heterocyclic compound, 7-chloro-2-methyl-1,6-naphthyridine should be handled with appropriate care. While specific toxicity data is unavailable, analogs provide a basis for prudent laboratory practice.

  • Hazard Classification (Predicted): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319). [12][13]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields. [12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7]

References

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available from: [Link]

  • PubChem. 7-Chloro-1,6-naphthyridin-2(1H)-one. Available from: [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b]n[14][15]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available from: [Link]

  • Chemical Review and Letters. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Available from: [Link]

  • ResearchGate. 7-(2-Chlorophenyl)-2,6,9-trimethyldibenzo[b,h]n[14][15]aphthyridine. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Novel Benzo[b]n[14][15]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available from: [Link]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Available from: [Link]

  • MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]

  • American Chemical Society. (2021). 1,6-Naphthyridine. Available from: [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • Chemsrc. 2-CHLORO-1,6-NAPHTHYRIDINE. Available from: [Link]

  • National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Available from: [Link]

  • American Elements. 2-Chloro-1,6-naphthyridine. Available from: [Link]

  • ACS Publications. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Available from: [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

  • Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Available from: [Link]

  • NextSDS. 7-Chloro-1,5-naphthyridin-2(1H)-one — Chemical Substance Information. Available from: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

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Exploratory

Elucidating the Molecular Architecture: A Guide to the Crystal Structure and X-ray Diffraction of 1,6-Naphthyridine Derivatives

An In-Depth Technical Guide for Drug Development Professionals: Introduction: The Rising Therapeutic Importance of the 1,6-Naphthyridine Scaffold The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals:

Introduction: The Rising Therapeutic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing highly specific and potent therapeutic agents.[2] Derivatives of 1,6-naphthyridine are at the forefront of research for a multitude of diseases, demonstrating a wide array of pharmacological activities, including potent inhibitors of key cancer-related kinases like RET and FGFR4, and enzymes such as monoamine oxidase (MAO) involved in neurodegenerative disorders.[3][4][5] The burgeoning interest in these compounds for drug design and discovery underscores the critical need for precise structural characterization.[6][7][8]

This guide provides an in-depth exploration of the methodologies used to determine the three-dimensional structure of 1,6-naphthyridine derivatives. We will delve into the principles of single-crystal X-ray diffraction, from the foundational step of crystal growth to the final stages of structure refinement and interpretation. The focus will be on not just the procedural steps, but the causal reasoning behind experimental choices, empowering researchers to generate high-quality structural data that can accelerate structure-based drug design (SBDD).

The Pillar of Modern Drug Discovery: The Imperative of X-ray Crystallography

In the realm of drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental prerequisite for rational design.[9] Structure-based drug design relies on high-resolution structural information of a drug candidate and its biological target, typically a protein or enzyme.[10][11] X-ray crystallography stands as the definitive method for obtaining this information, providing unambiguous and accurate data on bond lengths, bond angles, and the absolute configuration of a molecule at atomic resolution.[12][13]

This detailed structural blueprint allows medicinal chemists to:

  • Validate Molecular Design: Confirm that the synthesized molecule conforms to the intended design and stereochemistry.

  • Understand Structure-Activity Relationships (SAR): Correlate specific structural features with biological activity, guiding the design of more potent and selective analogs.[11]

  • Optimize Drug-Target Interactions: Visualize how a ligand binds to its target's active site, enabling modifications that enhance binding affinity and specificity.[10]

  • Identify and Characterize Polymorphs: Determine the different crystalline forms of an active pharmaceutical ingredient (API), which can significantly impact properties like solubility, stability, and bioavailability.[14]

The knowledge gleaned from crystallographic studies is, therefore, invaluable, transforming drug discovery from a process of serendipitous screening to one of targeted, intelligent design.[11]

From Solution to Solid: The Foundational Science of Crystal Growth

The journey to determining a crystal structure begins with what is often the most challenging step: growing a single, high-quality crystal suitable for diffraction. A suitable crystal must be a well-ordered, three-dimensional lattice, typically between 0.1 and 0.5 mm in size, and free of significant defects. The process is a careful manipulation of solubility, nucleation, and growth. The choice of method is dictated by the physicochemical properties of the 1,6-naphthyridine derivative, such as its solubility in various solvents and its thermal stability.

Key Crystallization Techniques
TechniquePrincipleBest Suited ForCausality Behind Choice
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a saturated solution, leading to nucleation and crystal growth.Compounds that are stable at room temperature and soluble in a volatile solvent.This is the simplest method. Its gentle nature avoids thermal shock to the molecule, making it a primary choice for novel compounds where stability is unknown.
Solvent Diffusion (Vapor & Liquid) A "good" solvent, in which the compound is highly soluble, is layered with or allowed to slowly mix with a "poor"solvent (an anti-solvent), in which the compound is insoluble. This gradual decrease in solubility induces crystallization.Compounds that are sensitive to temperature changes or degrade upon slow evaporation. Also useful for screening a wide range of solvent/anti-solvent pairs.Diffusion provides a more controlled and slower approach to supersaturation compared to evaporation, often yielding higher quality, more ordered crystals by preventing rapid precipitation.
Cooling Crystallization A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.Compounds with a significant positive temperature-solubility coefficient (i.e., much more soluble in hot solvent than cold).This method leverages a key thermodynamic property. The slow, controlled reduction in temperature allows the molecules to arrange themselves into the most stable, ordered lattice structure.

Workflow for Structural Elucidation: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the process of data collection and analysis begins. Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of the crystalline substance.[15]

G cluster_prep Crystal Preparation cluster_data Data Collection (Diffractometer) cluster_analysis Data Processing & Refinement cluster_final Final Output crystal_growth 1. Grow Single Crystal crystal_selection 2. Select & Mount Crystal crystal_growth->crystal_selection centering 3. Center Crystal in X-ray Beam crystal_selection->centering unit_cell 4. Determine Unit Cell & Crystal System centering->unit_cell data_collection 5. Full Data Collection unit_cell->data_collection integration 6. Data Integration data_collection->integration scaling 7. Scaling & Merging integration->scaling solve 8. Structure Solution scaling->solve refine 9. Structure Refinement solve->refine validation 10. Validation & Deposition (e.g., CCDC) refine->validation final_model Final 3D Molecular Model validation->final_model G cluster_processing Data Processing cluster_refinement Structure Solution & Refinement raw_data Raw Diffraction Images (x, y, intensity) integrated_data Integrated Data (h, k, l, I, σ(I)) raw_data->integrated_data Integration scaled_data Scaled & Merged Data Unique Reflections integrated_data->scaled_data Scaling initial_model Initial Model Solved Phase Problem scaled_data->initial_model Structure Solution refined_model Refined Model Low R-factors initial_model->refined_model Least-Squares Refinement final_output Final CIF File refined_model->final_output Validation

Caption: The computational pipeline from raw data to a refined crystal structure.

Interpreting the Data: A Case Study of a Benzo[b]n[10][15]aphthyridine Derivative

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the structure. From this, we can extract critical molecular parameters. For instance, in the study of novel benzo[b]n[10][15]aphthyridine derivatives, single-crystal X-ray analysis was used to unambiguously confirm the molecular structure of synthesized compounds. [4] The table below presents representative crystallographic data, illustrating the kind of quantitative information obtained from a successful analysis.

ParameterValue / DescriptionSignificance in Drug Design
Chemical Formula C₁₉H₁₇ClN₂Confirms the elemental composition of the crystallized molecule.
Formula Weight 308.80 g/mol Basic molecular property for characterization.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/nDefines the specific symmetry operations within the unit cell, which dictates the packing arrangement.
Unit Cell Dimensions a = 10.1 Å, b = 12.5 Å, c = 13.2 Åα = 90°, β = 105.1°, γ = 90°Precise dimensions of the repeating unit; essential for identifying polymorphs. [16]
Bond Lengths/Angles e.g., C-N, C-C, C-ClConfirms the covalent structure and can reveal electronic effects (e.g., bond shortening/lengthening due to resonance).
Torsion Angles e.g., C-C-C-CDefines the conformation of flexible parts of the molecule, which is critical for how it fits into a receptor binding pocket.
Intermolecular Interactions Hydrogen bonds, π-π stackingReveals how molecules pack in the solid state. These same non-covalent interactions are crucial for drug-target binding.

Note: The data in this table is illustrative, based on typical values for such compounds as found in the literature and databases like the Cambridge Structural Database (CSD). [4][17][18]

Conclusion: From Crystal Structure to Clinical Candidate

The determination of the crystal structure of 1,6-naphthyridine derivatives via X-ray diffraction is an indispensable tool in modern drug discovery. It provides a definitive, high-resolution picture of the molecule, validating its synthesis and offering profound insights into the structural features that govern its biological activity. This structural knowledge empowers medicinal chemists to move beyond trial-and-error, enabling the rational, structure-guided design of next-generation therapeutics. By meticulously applying the principles and protocols outlined in this guide, research and development teams can harness the power of crystallography to accelerate the journey from a promising molecular scaffold to a life-saving clinical candidate.

References

  • A Review on Crystallography and Its Role on Drug Design. (n.d.). Zien Journals Publishing. Retrieved March 26, 2026, from [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. (n.d.). IUCr Journals. Retrieved March 26, 2026, from [Link]

  • Cody, V. (n.d.). The role of crystallography in drug design. PMC - NIH. Retrieved March 26, 2026, from [Link]

  • Suguna, K. (n.d.). Crystallography and Drug Design. Indian Academy of Sciences. Retrieved March 26, 2026, from [Link]

  • Rietveld refinement. (2023, December 2). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Single-crystal X-ray Diffraction. (2021, July 13). SERC (Carleton). Retrieved March 26, 2026, from [Link]

  • The Role of Crystallography in Drug Design. (2012, September). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD). (n.d.). Universität Ulm. Retrieved March 26, 2026, from [Link]

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. (2024, December 5). PubMed. Retrieved March 26, 2026, from [Link]

  • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved March 26, 2026, from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Nebraska–Lincoln. Retrieved March 26, 2026, from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. Retrieved March 26, 2026, from [Link]

  • X-ray Structure Refinement. (n.d.). Phenix. Retrieved March 26, 2026, from [Link]

  • 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. (2023, January). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Guda, V. V., et al. (2023). Synthesis of Novel Benzo[b]n[10][15]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021, October 9). MDPI. Retrieved March 26, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023, November 5). PubMed. Retrieved March 26, 2026, from [Link]

  • Read, R. J., & McCoy, A. J. (2016). X-ray data processing. Acta Crystallographica Section D, Structural Biology, 72(Pt 1), 19–32. [Link]

  • Clegg, W. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). Portland Press. Retrieved March 26, 2026, from [Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[10][15]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 26, 2026, from [Link]

  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (2023). Organic & Biomolecular Chemistry, 21, 2976-2982. [Link]

  • Guda, V. V., et al. (2023). Synthesis of Novel Benzo[b]n[10][15]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • Chemical structures of a 1,6-naphthyridine derivative (A) and... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives... (2025). Chemical Review and Letters. Retrieved March 26, 2026, from [Link]

  • 1,6-Naphthyridine. (2021, January 18). American Chemical Society. Retrieved March 26, 2026, from [Link]

  • CCDC 1964792: Experimental Crystal Structure Determination. (n.d.). OA Monitor Ireland. Retrieved March 26, 2026, from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (n.d.). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021, October 9). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • 1,6-Naphthyridine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved March 26, 2026, from [Link]

  • Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. (2021, April). ResearchGate. Retrieved March 26, 2026, from [Link]

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Foundational

Comprehensive Safety, Toxicity, and Handling Guide for 7-Chloro-2-methyl-1,6-naphthyridine

Executive Summary In modern medicinal chemistry and drug development, the 1,6-naphthyridine scaffold is a privileged pharmacophore used to design kinase inhibitors, antimalarials, and targeted oncology therapeutics. 7-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the 1,6-naphthyridine scaffold is a privileged pharmacophore used to design kinase inhibitors, antimalarials, and targeted oncology therapeutics. 7-Chloro-2-methyl-1,6-naphthyridine (CAS 1159812-54-0) serves as a highly valuable, electrophilic building block. However, the exact structural features that make it synthetically useful—namely, its electron-deficient aromatic core and activated halogen—also dictate its toxicological profile.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic toxicity, and standardized Safety Data Sheet (SDS) parameters for 7-chloro-2-methyl-1,6-naphthyridine. By understanding the causality behind its reactivity, researchers can implement self-validating handling protocols that ensure both scientific integrity and laboratory safety.

Physicochemical Profiling & Structural Causality

The behavior of 7-chloro-2-methyl-1,6-naphthyridine is governed by the profound electron-withdrawing effect of the two ring nitrogens. Position 7 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because the adjacent nitrogen (position 6) stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack.

While this makes the compound an excellent substrate for cross-coupling and amination reactions, it also renders the molecule an electrophilic hazard in biological systems.

Table 1: Quantitative Physicochemical Data
ParameterValue / Description
Chemical Name 7-Chloro-2-methyl-1,6-naphthyridine
CAS Number 1159812-54-0
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Physical State Solid (Powder/Crystals)
Solubility Soluble in DMF, DMSO, DCM; Insoluble in Water
Reactivity Profile Electrophilic; susceptible to hydrolysis under strong basic conditions

Toxicological Profile & Mechanistic Causality

Because specific in vivo toxicity data for specialized intermediates like CAS 1159812-54-0 is often limited, toxicological assessments are grounded in read-across methodology using the base [1] and analogous [2].

The Mechanism of Toxicity: Electrophilic Stress

The primary hazard of 7-chloro-2-methyl-1,6-naphthyridine is its potential to act as a hapten. When exposed to biological tissues (skin, respiratory mucosa), the activated C7-chlorine can undergo spontaneous SNAr reactions with biological nucleophiles, such as the thiol groups of cysteine residues or glutathione (GSH).

  • GSH Depletion: Covalent binding to intracellular glutathione depletes the cell's primary antioxidant reserve.

  • Oxidative Stress: The loss of GSH leads to an accumulation of reactive oxygen species (ROS).

  • Protein Haptenation: Covalent modification of skin proteins triggers a T-cell-mediated immune response, resulting in sensitization and contact dermatitis.

Toxicity_Pathway Exp Exposure to Chloronaphthyridine E_Stress Electrophilic Stress (C7-Cl Reactivity) Exp->E_Stress GSH GSH Depletion & Protein Haptenation E_Stress->GSH Inflam Oxidative Stress & Inflammation GSH->Inflam Tox Cytotoxicity / Tissue Irritation Inflam->Tox

Putative cellular toxicity pathway driven by electrophilic stress and GSH depletion.

Standardized Safety Data Sheet (SDS) Parameters

Based on the structural alerts and [3], the following Globally Harmonized System (GHS) classifications must be applied when handling this material.

Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent ambient degradation.

Experimental Protocols: Safe Handling & Synthesis Integration

To ensure trustworthiness and safety, protocols involving 7-chloro-2-methyl-1,6-naphthyridine must be designed as self-validating systems . The following methodology details an SNAr reaction workflow that uses analytical feedback to confirm the neutralization of the toxic electrophile before downstream processing. This approach is highly relevant for synthesizing [4].

Step-by-Step Methodology: Self-Validating SNAr Workflow

Step 1: Engineering Controls & Preparation

  • Action: Weigh 1.0 equivalent of 7-chloro-2-methyl-1,6-naphthyridine inside a calibrated ductless fume hood or isolator.

  • Causality: The compound's low molecular weight and solid state present a dust inhalation hazard (H335). Isolation prevents mucosal contact.

Step 2: Reaction Assembly

  • Action: Dissolve the electrophile in anhydrous N-Methyl-2-pyrrolidone (NMP). Add 1.5 equivalents of the target secondary amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Heat to 80°C.

  • Causality: NMP fully solubilizes the rigid naphthyridine core. DIPEA acts as a non-nucleophilic proton sink, driving the equilibrium forward without competing for the electrophilic C7 position.

Step 3: Self-Validating In-Process Control (IPC)

  • Action: After 2 hours, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation: The system is self-validating when the LC-MS chromatogram shows the complete disappearance of the characteristic chlorine isotope pattern ( m/z 179/181 ratio of 3:1) and the emergence of the product mass. Do not proceed to workup until the toxic electrophile is analytically confirmed to be consumed.

Step 4: Quenching & Workup

  • Action: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃.

  • Causality: The mild base neutralizes any residual amine hydrochlorides and precipitates the highly lipophilic product, ensuring that any trace unreacted chloronaphthyridine is safely sequestered in the aqueous waste stream for specialized disposal.

SNAr_Workflow A 1. Reagent Prep 7-Chloro-2-methyl-1,6-naphthyridine B 2. PPE & Fume Hood Isolate Electrophile A->B C 3. SNAr Reaction Add Nucleophile & Base B->C D 4. In-Process Control LC-MS Validation C->D E 5. Quench & Workup Neutralize Reactive Species D->E

Workflow for safe handling and nucleophilic substitution of 7-chloro-2-methyl-1,6-naphthyridine.

References

  • American Chemical Society. "1,6-Naphthyridine Hazard Information." ACS Molecule of the Week Archive, 2021. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET: 6-Bromo-2-chloro-[1,8]naphthyridine." Fisher Scientific Safety Database, 2024. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "1,7-Naphthyridine - Hazard Data." Computational Toxicology and Exposure Online Resources (ToxValDB), 2025. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents." PubMed Central (PMC), 2010. Available at:[Link]

Exploratory

Pharmacokinetics and Preliminary Bioactivity of 1,6-Naphthyridine Scaffolds: A Comprehensive Technical Guide

Executive Summary The 1,6-naphthyridine pharmacophore—a fused bicyclic system containing two pyridine rings—has emerged as a highly privileged scaffold in modern drug discovery. Its rigid, planar architecture and the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine pharmacophore—a fused bicyclic system containing two pyridine rings—has emerged as a highly privileged scaffold in modern drug discovery. Its rigid, planar architecture and the unique hydrogen-bond accepting capabilities of its nitrogen atoms make it an ideal candidate for intercalating DNA, inhibiting kinases, and modulating neuro-receptors. However, translating its potent in vitro bioactivity into viable in vivo efficacy requires expertly navigating its primary pharmacokinetic liability: rapid metabolism by cytosolic aldehyde oxidase (AO).

As a Senior Application Scientist, I have structured this guide to provide actionable, field-proven insights into optimizing the pharmacokinetics of 1,6-naphthyridines while detailing their preliminary bioactivity across oncology, neuropharmacology, and virology.

Pharmacokinetic Profiling & Overcoming Metabolic Liabilities

The most critical pharmacokinetic hurdle for 1,6-naphthyridine derivatives is their susceptibility to Aldehyde Oxidase (AO) . AO is a molybdenum-containing cytosolic enzyme that catalyzes the oxidation of electron-deficient nitrogen heterocycles.

The Mechanistic Liability: In the 1,6-naphthyridine core, the carbon atoms adjacent to the nitrogens (particularly at the C5 position) are highly electrophilic. AO facilitates a nucleophilic attack at these sites, leading to rapid in vivo clearance and poor oral bioavailability.

The Medicinal Chemistry Solution: Site-specific AO-mediated metabolism can be completely abrogated by introducing an amino substituent at the C5 position of the 1,6-naphthyridine scaffold[1]. This substitution serves a dual purpose: it sterically hinders the enzyme's active site and donates electron density into the ring, reducing the electrophilicity of the adjacent carbon. This strategy has successfully yielded compounds with sustained in vivo half-lives and acceptable oral pharmacokinetics[1].

PK_Workflow Synth Scaffold Synthesis AO_Assay In Vitro AO Stability Assay Synth->AO_Assay Modification C5 Amino Substitution AO_Assay->Modification High Clearance (Unstable) InVivo In Vivo PK (Rodent Model) AO_Assay->InVivo Low Clearance (Stable) Modification->Synth Redesign Scaffold LCMS LC-MS/MS Quantification InVivo->LCMS Plasma & Brain Analysis

Fig 1. Iterative pharmacokinetic optimization workflow targeting aldehyde oxidase (AO) stability.

Preliminary Bioactivity Across Therapeutic Domains

Oncology: Kinase Inhibition (CDK8/19 & FGFR4)

The planarity of the 1,6-naphthyridine core makes it an exceptional hinge-binding motif for kinases.

  • CDK8/19 Inhibition: 2,8-Disubstituted-1,6-naphthyridines (such as Compound 51) have demonstrated potent, selective affinity for CDK8/19. Following the C5-amino optimization to minimize efflux and AO metabolism, Compound 51 achieved sustained inhibition of STAT1SER727 phosphorylation in an1[1].

  • FGFR4 Inhibition: Aberrant Fibroblast Growth Factor Receptor 4 (FGFR4) signaling drives several cancers. Novel 1,6-naphthyridine-2-one derivatives (e.g., Compound 19g) act as highly selective FGFR4 inhibitors. Compound 19g disrupts the phosphorylation of FGFR4 mediated by FGF18 and FGF19, inducing significant tumor inhibition without apparent toxicity[2].

FGFR4_Pathway FGF19 FGF19 / FGF18 (Ligand) FGFR4 FGFR4 Kinase (Receptor) FGF19->FGFR4 Binds FRS2 FRS2 Phosphorylation FGFR4->FRS2 Activates Naphthyridine 1,6-Naphthyridine (e.g., Cmpd 19g) Naphthyridine->FGFR4 Competitive Inhibition PI3K_AKT PI3K / AKT Cascade FRS2->PI3K_AKT Transduces Proliferation Colorectal Cancer Cell Proliferation PI3K_AKT->Proliferation Promotes

Fig 2. Mechanism of action for 1,6-naphthyridine-2-ones inhibiting the FGFR4 signaling cascade.

Neuropharmacology: PDE5 Inhibition in Alzheimer's Disease

For neurodegenerative applications, crossing the blood-brain barrier (BBB) is mandatory. By rigidifying the rotatable bonds of a parent compound into a 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine scaffold, researchers significantly reduced the entropic penalty of binding. This yielded Compound 6c, a potent Phosphodiesterase 5 (PDE5) inhibitor with3[3].

Virology: HIV-1 Integrase Inhibition

Certain 8-hydroxy-[1,6]naphthyridines (such as Compound 7) function as potent HIV-1 integrase inhibitors. They specifically block the strand transfer process of integration with an IC50 of 10 nM. Crucially, these compounds maintain a highly favorable pharmacokinetic profile when dosed orally and exhibit no cytotoxicity at therapeutic concentrations[4].

Quantitative Bioactivity and Pharmacokinetic Summary

Table 1. Comparative bioactivity and pharmacokinetic properties of key 1,6-naphthyridine derivatives.

Compound ClassTargetKey DerivativeIC50 / AffinityKey PK & Physicochemical Properties
1,6-Naphthyridine-2-ones FGFR4 (Oncology)Compound 19gPotentHigh kinase selectivity; robust in vivo tumor inhibition[2].
2,8-Disubstituted-1,6-Naphthyridines CDK8/19 (Oncology)Compound 51PotentSustained STAT1 inhibition; C5-amino blocks AO metabolism[1].
Tetrahydrobenzo[b][1,6]naphthyridines PDE5 (Alzheimer's)Compound 6c0.056 nMHigh aqueous solubility; excellent brain penetrance ( Kp​ )[3].
8-Hydroxy-[1,6]naphthyridines HIV-1 Integrase (Viral)Compound 710 nMGood oral bioavailability; non-cytotoxic at ≤12.5 μM[4].

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: In Vitro Aldehyde Oxidase (AO) Stability Assay

Causality Insight: Standard metabolic stability assays utilize liver microsomes (which contain CYP450 enzymes). Because AO is a cytosolic enzyme, testing 1,6-naphthyridines in microsomes will yield dangerous false-positive stability data. Human Liver Cytosol (HLC) must be used.

  • Preparation: Thaw HLC on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA. Why EDTA? It chelates divalent cations, inhibiting non-specific cytosolic metalloproteases that could degrade the compound.

  • Incubation: Combine HLC (final protein concentration 1 mg/mL) with the 1,6-naphthyridine test compound (1 μM final). Keep organic solvent (DMSO) < 0.1% to prevent enzyme inhibition.

  • Self-Validation Controls: Run parallel incubations with Phthalazine (a known AO substrate, acting as a positive control for degradation) and Raloxifene (a potent AO inhibitor). If the test compound degrades, but remains stable in the Raloxifene arm, the liability is definitively AO-mediated.

  • Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 μL aliquots and immediately quench in 150 μL ice-cold acetonitrile spiked with a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Analysis: Centrifuge at 4°C, 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Pharmacokinetic and Brain Penetration Profiling

Causality Insight: For neuro-active compounds like PDE5 inhibitors, assessing blood-brain barrier (BBB) permeability is as critical as systemic exposure.

  • Dosing: Administer the 1,6-naphthyridine derivative (e.g., 25 mg/kg) via intraperitoneal (IP) or oral (PO) gavage to male C57BL/6 mice[3].

  • Sampling: At time points (0.25, 0.5, 1.0, 2.0, 4.0 h), collect blood via retro-orbital puncture into sodium heparin tubes. Why Heparin? Heparin is preferred over EDTA for PDE5 inhibitors to avoid chelating divalent cations (like Mg2+ or Ca2+ ) which are strictly required if the plasma is later utilized for ex vivo enzymatic or receptor binding assays[3].

  • Tissue Harvesting: Perfuse the animal with ice-cold saline to flush residual blood from the cerebral vasculature. Harvest the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of PBS.

  • Extraction & LC-MS/MS: Extract plasma and brain homogenate using protein precipitation. The inclusion of a SIL-IS corrects for matrix effects and extraction recovery. Quantify using a validated LC-MS/MS method and calculate the brain-to-plasma ( Kp​ ) ratio to validate central nervous system (CNS) penetration.

References

  • Title: 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design and Synthesis of 8-Hydroxy-[1,6]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer Source: PubMed / European Journal of Medicinal Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 7-Chloro-2-methyl-1,6-naphthyridine for Advanced Pharmacophore Synthesis

Executive Summary The 1,6-naphthyridine scaffold is a highly privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for potent therapeutics, including kinase inhibitors and retin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridine scaffold is a highly privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for potent therapeutics, including kinase inhibitors and retinoid-related orphan receptor γt (RORγt) inverse agonists[1]. The C7-arylation of 7-chloro-2-methyl-1,6-naphthyridine via the Suzuki-Miyaura cross-coupling reaction provides a direct and modular vector for late-stage functionalization. However, the high density of coordinating nitrogen heteroatoms within the naphthyridine core poses a significant synthetic challenge, often leading to catalyst poisoning or off-cycle palladium sequestration. This application note details a field-proven, highly optimized protocol for overcoming these heteroatom effects using advanced Buchwald precatalysts.

Mechanistic Insights & Catalyst Selection

The fundamental challenge in cross-coupling 1,6-naphthyridines lies in the competition between productive oxidative addition and non-productive heteroatom coordination.

  • Substrate Reactivity: The C7-position is highly electron-deficient due to the adjacent N6 nitrogen. While this electronic activation facilitates the initial oxidative addition of the C–Cl bond to Pd(0), aryl chlorides are inherently less reactive than bromides or iodides[2].

  • Catalyst Poisoning: The bidentate-like coordination potential of the naphthyridine nitrogens (N1 and N6) can easily trap standard, unhindered palladium complexes (such as Pd(PPh3​)4​ ) in stable, unreactive Pd(II) states.

  • Ligand Causality: To overcome this, the use of bulky, electron-rich biarylphosphine ligands—specifically XPhos—is critical. The electron-rich nature of XPhos accelerates oxidative addition into the stubborn C–Cl bond, while its extreme steric bulk actively prevents the formation of inactive bis-ligated or heteroatom-bound palladium species[3]. Utilizing XPhos Pd G3 (a third-generation precatalyst) ensures the rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, avoiding the high-temperature reduction steps that often lead to catalyst degradation (palladium black).

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative data from our optimization campaigns, demonstrating the stark superiority of bulky biarylphosphine ligands over traditional catalyst systems for this specific substrate.

Catalyst System (Loading)LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) PPh3​ K2​CO3​ 1,4-Dioxane / H2​O 90< 20%Severe catalyst poisoning; unreacted starting material recovered.
Pd(dppf)Cl2​ (5 mol%)dppf K3​PO4​ DMF / H2​O 10055%Moderate conversion; competitive protodeboronation observed.
XPhos Pd G3 (2 mol%) XPhos K3​PO4​ 1,4-Dioxane / H2​O 80 92% Rapid conversion; clean impurity profile; no Pd black.

Pathway Visualization

SuzukiCycle Pd0 Active Catalyst Pd(0)L (e.g., XPhos) OxAdd Oxidative Addition Pd(II)(Naphthyridyl)(Cl)L Pd0->OxAdd + Substrate Poison Off-Cycle Heteroatom Coordination Pd0->Poison Unhindered Ligands (e.g., PPh3) TransMet Transmetalation Pd(II)(Naphthyridyl)(Ar)L OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 7-Aryl-2-methyl- 1,6-naphthyridine RedElim->Product Substrate 7-Chloro-2-methyl- 1,6-naphthyridine Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Catalytic cycle of C7-arylation highlighting XPhos-mediated evasion of heteroatom poisoning.

Experimental Protocol: C7-Arylation Workflow

This protocol is designed as a self-validating system. Key analytical checkpoints are embedded to ensure reproducibility and mechanistic integrity.

Step 1: Reagent Preparation & Inert Atmosphere

  • Charge an oven-dried Schlenk flask with 7-chloro-2-methyl-1,6-naphthyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Causality Check: A slight excess of boronic acid is utilized to compensate for trace protodeboronation, a common side reaction in basic aqueous media.

Step 2: Solvent Degassing & Base Addition

  • In a separate vessel, prepare a biphasic mixture of 1,4-Dioxane (5.0 mL) and aqueous K3​PO4​ (0.5 M, 4.0 mL, 2.0 equiv).

  • Sparge the solvent mixture with Argon for 15 minutes.

  • Transfer the degassed solvent to the Schlenk flask via a syringe.

  • Causality Check: Rigorous degassing is non-negotiable. Molecular oxygen will rapidly oxidize the electron-rich XPhos ligand to its phosphine oxide, irreversibly killing the catalytic cycle. The biphasic system is required because boronic acids and inorganic bases rely on water to form the highly reactive, electron-rich hydroxyboronate intermediate necessary for transmetalation.

Step 3: Reaction Execution & Monitoring

  • Heat the biphasic mixture to 80 °C (internal temperature probe) under vigorous stirring (1000 rpm) for 2–4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material ( m/z 179 for the 35Cl isotope) and the appearance of the product mass confirms productive coupling. Vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous layers, preventing mass-transfer limitations during transmetalation.

Step 4: Work-up & Palladium Scavenging

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (10 mL).

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , and filter.

  • Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to the initial Pd loading) to the organic filtrate and stir at 40 °C for 1 hour.

  • Causality Check: Naphthyridines strongly chelate residual palladium. Failure to utilize a thiol scavenger often results in product batches contaminated with >1000 ppm Pd, which causes severe interference in downstream biological assays and fails pharmaceutical purity standards.

Step 5: Purification

  • Filter off the scavenger resin and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Gradient: 0% to 5% Methanol in Dichloromethane) to afford the pure 7-aryl-2-methyl-1,6-naphthyridine.

References

  • Ali, I., et al. "Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine." Synthesis 2012; 44(14): 2255-2263. [2]

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemistry Clips, 2012.

  • Khan, F.-R. N., et al. "Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines." Journal of Advanced Research, 2017. [3]

  • Shirai, J., et al. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Organic Process Research & Development, 2015. [1]

Sources

Application

Catalytic amination protocols for 1,6-naphthyridine derivatives

An in-depth technical guide to the functionalization of 1,6-naphthyridine derivatives, focusing on modern catalytic amination methodologies. Introduction: The 1,6-Naphthyridine Challenge 1,6-Naphthyridine derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the functionalization of 1,6-naphthyridine derivatives, focusing on modern catalytic amination methodologies.

Introduction: The 1,6-Naphthyridine Challenge

1,6-Naphthyridine derivatives are privileged bicyclic pharmacophores. Their unique electron distribution and hydrogen-bonding capabilities make them highly sought after for developing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1], anti-mycobacterial agents[2], and phosphodiesterase (PDE) inhibitors. However, the electron-deficient nature of the naphthyridine core and the presence of two basic nitrogen atoms often complicate late-stage functionalization. Traditional nucleophilic aromatic substitution (SNAr) requires harsh conditions that are incompatible with delicate functional groups and often yields poor regioselectivity.

To overcome these limitations, modern catalytic amination—specifically palladium-catalyzed Buchwald-Hartwig cross-coupling and regioselective ditriflate displacement—provides a robust, self-validating framework for C–N bond formation.

Mechanistic Insights: Overcoming Catalyst Deactivation

The primary challenge in the catalytic amination of 1,6-naphthyridines is the potential for the basic ring nitrogens to coordinate with the transition metal, leading to catalyst poisoning. This is mitigated by employing sterically demanding, electron-rich ligands (e.g., tBuXPhos or BrettPhos)[2][3]. These ligands accelerate the oxidative addition of the palladium into the strong C–X bond, while their steric bulk prevents off-target coordination of the naphthyridine nitrogens to the active Pd(0) species.

G Pd0 Pd(0)L_n Active Species OxAdd Oxidative Addition (1,6-Naphthyridine-X) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord PdII_Amido Pd(II) Aryl Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Product Aminated 1,6-Naphthyridine RedElim->Product

Pd-Catalyzed Buchwald-Hartwig Amination Cycle for 1,6-Naphthyridines.

Protocol 1: Aqueous Micellar Buchwald-Hartwig Amination

Context & Causality : Transitioning from organic solvents to aqueous media reduces environmental impact and often enhances reaction kinetics via the hydrophobic effect. Utilizing the designer surfactant TPGS-750-M creates nanomicelles in water, which encapsulate the hydrophobic 8-bromo-1,6-naphthyridine, the amine, and the precatalyst, drastically increasing their effective local concentrations[3].

Step-by-Step Methodology :

  • Preparation of the Micellar Solution : Degas a 2% (w/w) aqueous solution of TPGS-750-M by sparging with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand (tBuXPhos), which would immediately kill the catalytic cycle.

  • Reagent Loading : To an argon-flushed reaction vial, add 8-bromo-1,6-naphthyridine (1.0 equiv, 0.24 mmol) and the amine (e.g., tert-butyl carbamate, 2.0 equiv).

  • Solvent & Base Addition : Add 2.0 mL of the degassed 2% TPGS-750-M solution and 0.4 mL of a degassed cosolvent (THF or Acetone). Add the base (K3PO4 or Cs2CO3, 1.0 M aqueous, 6.5 equiv).

    • Causality: The cosolvent slightly swells the micelles, improving the solubility of solid reagents and facilitating product extraction during workup[3].

  • Catalyst Initiation : Add tBuXPhos-Pd-G3 precatalyst (10 mol%). Seal the vial and stir vigorously at 50 °C for 1.5 to 3 hours.

  • Validation & Workup (Self-Validating Step) : Monitor the reaction via LC-MS. The G3 precatalyst ensures rapid generation of the active Pd(0) species. Once the starting material mass is fully consumed, extract the aqueous layer with ethyl acetate (3 × 5 mL), dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Regioselective Amination via 5,7-Ditriflate Intermediates

Context & Causality : When synthesizing highly substituted 1,6-naphthyridines, starting from 1,6-naphthyridine-5,7-diones is highly modular. Converting the dione to a 5,7-ditriflate creates a bench-stable but highly reactive bis-electrophile. The C5 position is significantly more electrophilic than the C7 position due to its relationship with the N1 nitrogen, allowing for perfectly regioselective sequential functionalization without protecting groups[4].

G Dione 1,6-Naphthyridine-5,7-dione Ditriflation Tf2O, DBU/DIPEA (Ditriflation) Dione->Ditriflation Ditriflate 5,7-Ditriflate Intermediate Ditriflation->Ditriflate C5_Amination Primary/Secondary Amine (C5 Selective Amination) Ditriflate->C5_Amination MonoAmine 5-Amino-7-triflate-1,6-naphthyridine C5_Amination->MonoAmine C7_Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Kumada/Cyanation) MonoAmine->C7_Coupling FinalProduct 5-Amino-7-Substituted 1,6-Naphthyridine C7_Coupling->FinalProduct

Regioselective functionalization workflow via 5,7-ditriflate intermediates.

Step-by-Step Methodology :

  • Ditriflation : Dissolve 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous CH2Cl2. Cool to 0 °C. Add DBU (3.0 equiv) followed by dropwise addition of trifluoromethanesulfonic anhydride (Tf2O, 2.2 equiv). Stir for 2 hours at room temperature.

    • Causality: DBU acts as a non-nucleophilic base to drive the enolization/triflation without attacking the highly reactive ditriflate product[4].

  • Isolation of Ditriflate : Quench with saturated aqueous NaHCO3, extract with CH2Cl2, and concentrate. The 5,7-ditriflate can be used immediately or stored under argon.

  • Regioselective C5 Amination : Dissolve the ditriflate in THF. At 0 °C, slowly add the desired primary or secondary amine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 1 hour.

    • Causality: The strict stoichiometric control and low temperature exploit the inherent electronic differentiation between C5 and C7, ensuring >95% regioselectivity for the 5-amino-7-triflate intermediate[4].

  • Validation (Self-Validating Step) : Confirm the mono-amination via 1H NMR (specifically looking for the characteristic shift of the C8 proton) before proceeding to C7 diversification (e.g., Suzuki coupling).

Protocol 3: Synthesis of HIV-1 NNRTI Precursors via Pd-Catalyzed Amination

Context & Causality : For the synthesis of 2,4-disubstituted 1,6-naphthyridines (potent HIV-1 RT inhibitors), coupling deactivated amines like 2-amino-5-cyanopyridine to 2,4-dichloro-1,6-naphthyridine requires robust catalytic systems. The Buchwald-Hartwig reaction utilizing Pd2(dba)3 and Xantphos ensures high yields where classical SNAr fails due to the poor nucleophilicity of the aminopyridine[1].

Step-by-Step Methodology :

  • Reaction Assembly : In a Schlenk tube, combine 2,4-dichloro-1,6-naphthyridine (1.0 equiv), 2-amino-5-cyanopyridine (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent Addition : Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Heating : Stir the mixture at 100 °C for 12–16 hours.

    • Causality: Xantphos, a bidentate ligand with a wide bite angle, promotes the reductive elimination step, which is often the rate-limiting step when coupling electron-deficient heteroarylamines[1].

  • Workup : Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the discussed functionalization strategies, allowing for rapid comparison of reaction conditions.

SubstrateCoupling Partner (Amine)Catalyst / Reagent SystemSolvent & ConditionsYield RangeRef
8-Bromo-1,6-naphthyridine tert-Butyl carbamatetBuXPhos-Pd-G3 (10 mol%)2% TPGS-750-M (aq) / THF, 50 °C>95% (Conv.)[3]
1,6-Naphthyridine-5,7-ditriflate Aliphatic / Aromatic AminesCatalyst-free (SNAr)CH2Cl2 or THF, 0 °C to RT75–92%[4]
2,4-Dichloro-1,6-naphthyridine 2-Amino-5-cyanopyridinePd2(dba)3 / Xantphos1,4-Dioxane, 100 °C54–89%[1]
1,6-Naphthyridine (C8-Bromo) 2-PhenethylamineBuchwald-Hartwig (Pd)Toluene, 100 °C65–80%[2]

References

  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water. Organic Process Research & Development - ACS Publications.[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PMC.[Link]

  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. MDPI.[Link]

Sources

Method

Functionalization of the 1,6-Naphthyridine Ring System: Regioselective Strategies for Kinase Inhibitor Discovery

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary As drug discovery programs increasingly target complex kinase conformations and acq...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As drug discovery programs increasingly target complex kinase conformations and acquired resistance mutations, the 1,6-naphthyridine scaffold has emerged as a privileged pharmacophore. Found in advanced clinical candidates targeting RET solvent-front mutations[1], c-Met[2], and CDK8/19[3], this fused bicyclic system offers unique hydrogen-bonding vectors and improved physicochemical properties compared to traditional quinolines.

However, the rapid exploration of structure-activity relationships (SAR) around this core has historically been bottlenecked by the challenge of regioselective functionalization. This application note details the mechanistic rationale and self-validating protocols for the sequential, regioselective functionalization of the 1,6-naphthyridine ring system, empowering medicinal chemists to rapidly diversify this scaffold.

Mechanistic Rationale: The Electronic Asymmetry of 1,6-Naphthyridines

To successfully functionalize 1,6-naphthyridines, one must exploit the inherent electronic asymmetry of the ring system. The reactivity gradient for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling follows a strict hierarchy: C5 > C7 > C8 .

  • The C5 Advantage: The nitrogen at position 1 (N1) exerts a strong electron-withdrawing effect on the para-like C5 position. Simultaneously, the nitrogen at position 6 (N6) exerts an ortho-like inductive and resonance effect on C5. This synergistic dual activation renders C5 highly electrophilic, significantly lowering the activation energy for oxidative addition by Pd(0) complexes[4][5].

  • The C7 Position: Activated only by the ortho-relationship to N6, C7 is less electrophilic than C5 but remains viable for late-stage functionalization once C5 is occupied[5].

  • The C8 Position: Being meta to N1 and adjacent to the bridgehead, C8 is the least reactive toward standard cross-coupling, often requiring specialized directing groups or prior halogenation[6].

SAR_Logic cluster_vectors cluster_targets Core 1,6-Naphthyridine Core (Kinase Hinge Binder) C5 C5 Position (Solvent Front) Core->C5 C7 C7 Position (Hydrophobic Pocket) Core->C7 C8 C8 Position (PK / Tuning) Core->C8 RET RET Inhibitors (Selpercatinib Resistance) C5->RET CDK CDK8/19 Ligands (WNT Signaling) C5->CDK Blocks AO Metabolism MET c-Met Inhibitors (TPR-Met) C7->MET C8->CDK

Structural mapping of 1,6-naphthyridine substitution vectors to specific kinase targets.

Strategic Workflow: The Ditriflate Methodology

Historically, 5,7-dichloro-1,6-naphthyridines were utilized for sequential functionalization[4]. However, the harsh conditions required for their synthesis and the sluggish reactivity of the C7-chloride often stalled late-stage SAR exploration. The recent development of 1,6-naphthyridine-5,7-ditriflates provides a highly reactive, bench-stable alternative that undergoes rapid, room-temperature to mild-heating cross-couplings, enabling modular diversification[5].

Workflow A 1,6-Naphthyridine- 5,7-dione B 5,7-Ditriflate Intermediate A->B Tf2O, Pyridine (Activation) C C5-Substituted Naphthyridine B->C Pd(0), Ar-B(OH)2 (Regioselective C5) D C5,C7-Disubstituted Naphthyridine C->D Pd(0), Amine (Late-Stage C7)

Workflow for the regioselective sequential functionalization of 1,6-naphthyridine scaffolds.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex cross-couplings.

Protocol A: Synthesis of 1,6-Naphthyridine-5,7-ditriflate
  • Causality & Rationale: Diones are highly stable due to tautomerization and are unreactive toward cross-coupling. Pyridine is selected over triethylamine because it acts as a nucleophilic catalyst, forming a highly electrophilic N-triflylpyridinium intermediate. This ensures rapid O-sulfonylation over C-alkylation, trapping the molecule in its fully aromatized, cross-coupling-ready ditriflate state[5].

  • Step-by-Step Method:

    • Suspend 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere.

    • Add anhydrous pyridine (3.0 equiv) and cool the mixture to 0 °C.

    • Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 2.5 equiv) over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Validation & In-Process Control: Analyze via LC-MS. The disappearance of the dione mass and the appearance of the [M+H]⁺ corresponding to the ditriflate confirms completion. The ditriflate should exhibit high stability on silica TLC (Rf ~ 0.6 in 20% EtOAc/Hexanes).

Protocol B: Regioselective C5 Suzuki-Miyaura Cross-Coupling
  • Causality & Rationale: By strictly limiting the boronic acid to 1.0 equivalent and utilizing Pd(dppf)Cl₂—a catalyst with a large bite angle that accelerates reductive elimination—we prevent the catalyst from migrating to the C7 position. This ensures >90% regioselectivity for the C5 mono-adduct[5].

  • Step-by-Step Method:

    • Charge a vial with 1,6-naphthyridine-5,7-ditriflate (1.0 equiv), arylboronic acid (1.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

    • Add a degassed solution of 1,4-Dioxane/H₂O (4:1, 0.2 M) followed by K₃PO₄ (2.0 equiv).

    • Seal the vial and heat at 80 °C for 2 hours.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

  • Validation & In-Process Control: Withdraw a 10 µL aliquot at 60 minutes. Quench in MeCN and analyze via LC-MS. A single major peak corresponding to the mono-adduct [M+H]⁺ validates regioselectivity. Crucial NMR Check: Verify C5 regioselectivity via ¹H NMR NOESY; look for spatial correlation between the incoming C5-aryl protons and the C4 proton of the naphthyridine core.

Protocol C: Late-Stage C7 Buchwald-Hartwig Amination
  • Causality & Rationale: With C5 occupied, the remaining C7 triflate is less electronically activated. RuPhos Pd G3 is chosen as the optimal precatalyst because the bulky RuPhos ligand prevents the formation of inactive bis(amine)palladium complexes, facilitating the coupling of secondary amines to electron-deficient heteroaryl triflates[5].

  • Step-by-Step Method:

    • Combine the C5-aryl-C7-triflate intermediate (1.0 equiv), secondary amine (1.2 equiv), RuPhos Pd G3 (5 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene (0.1 M).

    • Degas the mixture with N₂ for 5 minutes.

    • Heat at 100 °C for 4–6 hours until complete consumption of the starting material.

  • Validation & In-Process Control: Monitor by LC-MS for the mass shift corresponding to the displacement of the triflate (-149 Da) by the amine.

Quantitative Data Summary

The table below summarizes the expected yields and regioselectivities across different 1,6-naphthyridine electrophiles.

Substrate ScaffoldElectrophileCoupling PartnerCatalyst SystemPrimary SiteYield (%)Reference
5,7-Dichloro-1,6-naphthyridine C-ClAr-B(OH)₂ (1.0 eq)Pd(PPh₃)₄ / K₂CO₃C5 65 - 80[4]
1,6-Naphthyridine-5,7-ditriflate C-OTfAr-B(OH)₂ (1.0 eq)Pd(dppf)Cl₂ / K₃PO₄C5 70 - 90[5]
5-Aryl-7-triflyl-1,6-naphthyridine C-OTfSec-Amine (1.2 eq)RuPhos Pd G3 / Cs₂CO₃C7 75 - 95[5]
5-Bromo-8-tosyloxy-1,6-naphthyridine C-BrAr-B(OH)₂ (1.0 eq)PdCl₂(PPh₃)₂ / SPhosC5 (over C8)70 - 85[6]

Strategic Applications in Drug Discovery

The ability to precisely functionalize the 1,6-naphthyridine core has directly enabled breakthroughs in several challenging oncology targets:

  • Overcoming RET Solvent-Front Mutations: Acquired resistance to the drug selpercatinib is frequently driven by solvent-front mutations (e.g., RET G810R). By utilizing the 1,6-naphthyridine core, researchers successfully vectored a 1-methyl-1H-pyrazol-4-yl group at the C7 position. This specific geometry avoids steric clashes with the bulky mutated arginine residue, restoring efficacy to the low nanomolar range (IC₅₀ = 5.7–8.3 nM)[1].

  • Targeting c-Met via Conformational Constraint: Fusing a cyclic urea to the 7,8-positions of the 1,6-naphthyridine ring creates 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones. This rigidification locks the pharmacophore into an optimal geometry for binding the c-Met kinase domain, yielding highly potent inhibitors against TPR-Met[2].

  • Rescuing PK in CDK8/19 Ligands: A major pharmacokinetic liability of the 1,6-naphthyridine scaffold is its susceptibility to rapid metabolism by Aldehyde Oxidase (AO). During the development of dual CDK8/19 ligands, it was discovered that functionalization at the C5 position with an amino group sterically and electronically blocks the AO oxidation site, effectively rescuing the in vivo half-life of the compounds[3].

Sources

Application

Application Note: Regioselective Halogenation and Functionalization Strategies for 1,6-Naphthyridines

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocols Introduction and Mechanistic Rationale 1,6-Naphthyridines are privileged, nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocols

Introduction and Mechanistic Rationale

1,6-Naphthyridines are privileged, nitrogen-containing bicyclic scaffolds that feature prominently in the design of kinase inhibitors, HIV-1 integrase inhibitors, and broad-spectrum antimicrobial agents. However, the functionalization of this core presents a significant synthetic challenge. The presence of two strongly electron-withdrawing nitrogen atoms in the fused diazanaphthalene system renders the carbocyclic and heterocyclic rings highly electron-deficient. Consequently, direct electrophilic aromatic substitution (EAS)—such as standard halogenation—is thermodynamically disfavored and often leads to complex mixtures or unreacted starting materials[1].

To overcome these intrinsic electronic barriers, synthetic chemists must employ targeted activation strategies. This guide details three field-proven methodologies for the regioselective functionalization of 1,6-naphthyridines:

  • Electrophilic Bromination via the Eisch Procedure: Bypasses direct EAS by utilizing a highly reactive bromine-pyridine complex to functionalize the C3 and C8 positions[1].

  • Deoxychlorination: Converts 1,6-naphthyridine-5,7-diones into 5,7-dichloro-1,6-naphthyridines using phosphorus oxychloride ( POCl3​ ). This proceeds via a Vilsmeier-type intermediate[2].

  • Mild Ditriflation: A modern, kinetically favored alternative for sterically hindered or 8-substituted diones that react sluggishly with POCl3​ [3].

Once halogenated or triflated, the 1,6-naphthyridine core becomes highly susceptible to Nucleophilic Aromatic Substitution (S N​ Ar) and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Negishi), enabling rapid late-stage diversification[4],[5].

Activation Pathways and Logical Workflows

The selection of the halogenation or activation method strictly depends on the target position and the substitution pattern of the starting material. The workflow below illustrates the divergent pathways available for 1,6-naphthyridine functionalization.

HalogenationWorkflow cluster_0 Electrophilic Bromination cluster_1 Deoxychlorination & Alternative Activation Start 1,6-Naphthyridine Core Eisch Br2, Pyridine Complex (Eisch Procedure) Start->Eisch Dione 1,6-Naphthyridine-5,7-dione Start->Dione Oxidation/Hydration Bromo 3-Bromo & 8-Bromo 1,6-Naphthyridines Eisch->Bromo Addition-Elimination POCl3 POCl3, Base, Reflux (Standard Chlorination) Dione->POCl3 Unsubstituted C8 Tf2O Tf2O, DIPEA, 0°C (Mild Ditriflation) Dione->Tf2O 8-Substituted (Sluggish) Dichloro 5,7-Dichloro- 1,6-naphthyridine POCl3->Dichloro Vilsmeier Intermediate Ditriflate 1,6-Naphthyridine- 5,7-ditriflate Tf2O->Ditriflate Enolate Trapping

Divergent activation pathways for 1,6-naphthyridine functionalization.

Quantitative Comparison of Activation Methods

The following table summarizes the quantitative performance, regioselectivity, and substrate scope for each functionalization strategy.

Activation MethodReagents & ConditionsTarget Position(s)Typical YieldSubstrate Scope & Mechanistic Limitations
Electrophilic Bromination Br2​ , Pyridine, CCl4​ , RefluxC3, C818% (C3), 23% (C8)Direct bromination fails. Requires the Eisch complex to facilitate an addition-elimination sequence[1].
Deoxychlorination POCl3​ , N,N -Dimethylaniline, 105 °CC5, C770–95%Highly efficient for standard diones. Fails or is sluggish for sterically hindered 8-substituted diones[3],[2].
Ditriflation Tf2​O , DIPEA, DCM, 0 °CC5, C780–90%Excellent for 8-substituted diones. Bypasses the high activation energy of POCl3​ chlorination[3].

Validated Experimental Protocols

The following protocols have been optimized for self-validation, ensuring reproducibility and safety in the laboratory.

Protocol A: Deoxychlorination of 1,6-Naphthyridine-5,7-dione

Objective: Synthesis of 5,7-dichloro-1,6-naphthyridine. Causality & Insight: POCl3​ acts as both the solvent and the chlorinating agent. The addition of a catalytic or stoichiometric organic base (e.g., N,N -dimethylaniline) is critical; it acts as an acid scavenger and a nucleophilic catalyst, significantly accelerating the formation of the reactive dichlorophosphite intermediate[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous POCl3​ (10.0 equiv).

  • Base Addition: Add N,N -dimethylaniline (1.2 equiv) dropwise at room temperature. The mixture may briefly exotherm.

  • Reflux: Heat the reaction mixture to 100–105 °C for 4 to 8 hours. Monitor the reaction via LC-MS (aliquots must be quenched in methanol prior to injection).

  • Quenching (CRITICAL SAFETY STEP): Once the starting material is consumed, cool the flask to room temperature. Do not add water to the flask. Carefully transfer the reaction mixture dropwise into a large beaker containing vigorously stirred crushed ice. This safely manages the violently exothermic hydrolysis of excess POCl3​ .

  • Neutralization & Extraction: Neutralize the cold aqueous mixture to pH 7-8 using saturated aqueous NaHCO3​ . Extract the aqueous layer with Dichloromethane (DCM) ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 5,7-dichloro-1,6-naphthyridine.

Protocol B: Regioselective Bromination via the Eisch Procedure

Objective: Synthesis of 3-bromo- and 8-bromo-1,6-naphthyridines. Causality & Insight: This method circumvents the inherent electron deficiency of the naphthyridine core by pre-forming a highly electrophilic bromine-pyridine complex. This complex facilitates an addition-elimination mechanism, allowing functionalization at the C3 and C8 positions without the need for harsh Lewis acids[1].

Step-by-Step Procedure:

  • Complex Formation: In a dry flask, dissolve 1,6-naphthyridine (1.0 equiv) in anhydrous carbon tetrachloride ( CCl4​ ) or DCM. Add anhydrous pyridine (2.0 equiv).

  • Bromine Addition: Cool the mixture to 0 °C. Add a solution of Br2​ (1.5 equiv) in the chosen solvent dropwise over 30 minutes. A distinct bromine-heterocycle complex will precipitate.

  • Decomposition/Reaction: Heat the reaction mixture to reflux for 12 hours. The complex will decompose, transferring the bromine to the naphthyridine core.

  • Workup: Cool to room temperature, wash the organic layer with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to remove unreacted bromine, followed by water and brine.

  • Isolation: Dry the organic layer over MgSO4​ and concentrate. The resulting mixture of 3-bromo-1,6-naphthyridine (approx. 18% yield) and 8-bromo-1,6-naphthyridine (approx. 23% yield) can be separated via careful silica gel chromatography[1].

Protocol C: Mild Ditriflation of Sterically Hindered Diones

Objective: Synthesis of 1,6-naphthyridine-5,7-ditriflates (Alternative to Chlorination). Causality & Insight: For 8-substituted diones, steric bulk and altered electronic distribution raise the activation energy for POCl3​ -mediated chlorination. Trifluoromethanesulfonic anhydride ( Tf2​O ) in the presence of N,N -Diisopropylethylamine (DIPEA) provides a kinetically favored, low-temperature alternative, trapping the enolate tautomers as highly reactive yet bench-stable ditriflates[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the 8-substituted-1,6-naphthyridine-5,7-dione (1.0 equiv) in anhydrous DCM under an argon atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Triflation: Add Tf2​O (2.5 equiv) dropwise over 15 minutes. The solution will typically darken.

  • Monitoring: Stir at 0 °C for 1 hour. Analytical Tip: Triflates are UV-active but can streak on silica TLC; use LC-MS for accurate conversion tracking.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash chromatography. The resulting ditriflates are surprisingly bench-stable and can be stored under inert gas at -20 °C for extended periods[3].

Downstream Applications

The halogenated and triflated 1,6-naphthyridines generated from these protocols serve as versatile electrophiles. The electron-poor nature of the ring, which initially hindered electrophilic attack, now actively facilitates Nucleophilic Aromatic Substitution (S N​ Ar)[5]. The C5 and C7 halogens/triflates can be regioselectively displaced by amines, thiols, and alkoxides. Additionally, these intermediates are highly competent substrates for Cobalt- and Palladium-catalyzed cross-couplings (e.g., Suzuki, Negishi), enabling the rapid construction of complex, polyfunctionalized drug candidates[4].

References

  • Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. American Chemical Society.[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • THE NAPHTHYRIDINES. Digital Library.[Link]

  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters - ACS Publications.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 7-Chloro-2-methyl-1,6-naphthyridine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,6-naphthyridine scaffolds. Introduction The 1,6-naphthyridine core is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,6-naphthyridine scaffolds.

Introduction

The 1,6-naphthyridine core is a privileged heterocyclic scaffold, frequently utilized in the development of kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. A critical bottleneck in synthesizing these libraries is the deoxychlorination of 2-methyl-1,6-naphthyridin-7(6H)-one to form 7-chloro-2-methyl-1,6-naphthyridine using phosphorus oxychloride (POCl₃). While conceptually straightforward, this nucleophilic aromatic substitution (S_NAr) is notoriously sensitive. Researchers frequently encounter low yields, tarry decomposition byproducts, or the frustrating reappearance of starting material during aqueous workup[2].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to establish a self-validating, high-yield chlorination protocol.

Mechanistic Workflow

To troubleshoot effectively, one must understand the causality of the reaction. The transformation is not a simple substitution; it requires the tautomerization of the pyridone to a pyridinol, followed by O-phosphorylation to create a highly electrophilic phosphorodichloridate intermediate[3]. Only then can the chloride ion attack the C7 position.

G A 2-Methyl-1,6-naphthyridin- 7(6H)-one (Precursor) B POCl3 + Base (Activation) A->B Tautomerization & O-Attack C Phosphorodichloridate Intermediate B->C -HCl D Chloride Attack (SNAr) C->D Cl- Addition E 7-Chloro-2-methyl- 1,6-naphthyridine (Product) D->E -PO2Cl2-

Figure 1: Mechanistic pathway of POCl3-mediated chlorination of 1,6-naphthyridin-7(6H)-one.

Standard Experimental Protocol (High-Yield Method)

This protocol is designed as a self-validating system. By controlling the equivalents of POCl₃ and isolating the quenching step from the reaction matrix, we prevent the acidic hydrolysis that typically destroys the product[2].

Materials:

  • 2-Methyl-1,6-naphthyridin-7(6H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • N,N-Dimethylaniline or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Toluene (Co-solvent)

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, suspend 2-methyl-1,6-naphthyridin-7(6H)-one in anhydrous toluene (0.2 M).

  • Activation: Add the base (DIPEA or N,N-dimethylaniline) dropwise at room temperature.

    • Causality: The base serves a dual purpose: it acts as an acid scavenger to prevent protonation of the N1/N6 nitrogens (which would deactivate the ring) and accelerates the formation of the Vilsmeier-type active complex.

  • Chlorination: Slowly add POCl₃ (3.0 - 5.0 eq). The mixture may become homogeneous and darken.

  • Heating: Heat the reaction to 100–120 °C (reflux or sealed tube) for 4–8 hours[1].

    • Self-Validation Check: Monitor via TLC. Aliquots must be quenched in methanol (to form the stable methyl ether) rather than water for an accurate TLC reading.

  • Pre-Quench Concentration (Critical Step): Once the starting material is consumed, cool the reaction to 40 °C and evaporate the excess POCl₃ under reduced pressure [2].

    • Causality: Dumping unreacted POCl₃ into water generates massive amounts of HCl and localized heat, which rapidly hydrolyzes the newly formed 7-chloro product back to the starting pyridone.

  • Quenching: Dissolve the resulting crude residue in dichloromethane (DCM) and cool to 0 °C. Slowly pour this organic solution into a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃. Ensure the pH remains > 7.

  • Extraction & Purification: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Troubleshooting Guides & FAQs

Q: My TLC showed complete conversion during the reaction, but after aqueous workup, the starting material reappeared. What happened? A: You are experiencing product hydrolysis. The C7-Cl bond in 1,6-naphthyridines is highly activated toward nucleophilic attack. If you quench the reaction by pouring the crude POCl₃ mixture directly into water, the exothermic hydrolysis of POCl₃ generates boiling hydrochloric and phosphoric acids. Under these hot, acidic conditions, the 7-chloro product is rapidly hydrolyzed back to 2-methyl-1,6-naphthyridin-7(6H)-one. Solution: Always evaporate excess POCl₃ via rotary evaporation before workup, and quench the residue into a weak base (like cold NaHCO₃) to neutralize HCl immediately[2].

Q: The reaction mixture turns into a black, tarry substance, and the yield is very low. How can I prevent this decomposition? A: Tarry byproducts usually result from using POCl₃ as both the reagent and the solvent (i.e., >10 equivalents) at high temperatures, leading to polymerization or degradation of the electron-deficient naphthyridine ring. Solution: Reduce POCl₃ to 3.0–5.0 equivalents and use a high-boiling inert co-solvent like anhydrous toluene or 1,4-dioxane[1]. Additionally, adding a base like N,N-dimethylaniline prevents the buildup of free HCl, which can cause substrate degradation.

Q: The chlorination is sluggish and incomplete even after 12 hours. Can I force the reaction? A: If the reaction is stalled, the formation of the phosphorodichloridate intermediate might be hindered. You can add a catalytic amount of anhydrous DMF (to form the Vilsmeier-Haack reagent, which is a more reactive chlorinating species) or use a POCl₃/PCl₅ mixture (3:1 ratio) to increase the electrophilicity of the chlorinating complex[4]. Alternatively, converting the pyridone to a ditriflate using triflic anhydride (Tf₂O) followed by displacement with anhydrous HCl is a milder, albeit more expensive, workaround for highly resistant substrates[5].

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between specific reaction parameters and the isolated yield of 7-chloro-2-methyl-1,6-naphthyridine.

Condition SetPOCl₃ EquivalentsBase / AdditiveSolventQuenching MethodIsolated Yield (%)
A (Unoptimized) 15.0 eq (Neat)NoneNoneDirect pour into Ice/H₂O25 - 35%
B (Intermediate) 10.0 eqNoneNoneEvaporation, then H₂O50 - 60%
C (Buffered) 5.0 eqDIPEA (1.2 eq)TolueneDirect pour into NaHCO₃65 - 75%
D (Fully Optimized) 3.0 - 5.0 eqN,N-DimethylanilineTolueneEvaporation, then cold NaHCO₃85 - 92%

Note: Data synthesized from standard heteroaromatic chlorination optimization matrices.

References

  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: ACS Publications (The Journal of Organic Chemistry) URL: 5

  • Title: POCl3-PCl5 mixture: A robust chlorinating agent Source: Academia.edu URL: 4

  • Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential Source: ResearchGate / PMC URL: 1

  • Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles Source: PMC (National Institutes of Health) URL: 3

  • Title: How should I proceed in Chlorination using POCl3? (Technical Discussion) Source: ResearchGate URL: 2

Sources

Optimization

Technical Support Center: Troubleshooting 7-Chloro-2-methyl-1,6-naphthyridine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working with rigid bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when working with rigid bicyclic heterocycles.

The compound 7-chloro-2-methyl-1,6-naphthyridine presents notorious solubility challenges in standard organic solvents. The 1,6-naphthyridine core is a highly planar, electron-deficient system. The specific spatial arrangement of its two nitrogen atoms creates a strong molecular dipole. In the solid state, these molecules align to maximize dipole-dipole interactions and extensive π−π stacking, resulting in an exceptionally high crystal lattice energy[1]. Overcoming this lattice energy is the key to successful reaction kinetics, catalysis, and downstream purification.

Below is our definitive troubleshooting guide and FAQ to help you navigate these challenges.

FAQ 1: Reaction Solvent Optimization (Dissolution & Kinetics)

Q: Why does 7-chloro-2-methyl-1,6-naphthyridine precipitate out of common organic solvents (e.g., THF, Toluene) during my reactions, stalling the kinetics?

A: The precipitation is a direct result of the solvent's inability to overcome the compound's π−π stacking and high crystal lattice energy[1]. Non-polar or weakly polar solvents like toluene and THF lack the necessary dielectric constant and hydrogen-bond accepting capabilities to solvate the planar naphthyridine core effectively. When the concentration of the dissolved reactive species drops, bimolecular reaction kinetics stall.

Solution: You must switch to polar aprotic solvents (e.g., DMF, NMP, or DMSO) or use binary solvent mixtures (e.g., 1,4-Dioxane/Water) that disrupt the intermolecular stacking.

Table 1: Quantitative Solubility Profile & Solvent Suitability at 25 °C

SolventDielectric Constant ( ε )Est. Solubility (mg/mL)Suitability for SynthesisCausality / Mechanism of Action
Hexanes1.89< 0.1Poor (Anti-solvent)Fails to disrupt π−π stacking.
Toluene2.38~ 1.5PoorWeak dispersion forces; causes precipitation.
THF7.58~ 8.0ModerateSolvates moderately; requires reflux.
DCM8.93~ 18.0Good (Extraction only)Good dipole interaction, but boiling point too low for cross-coupling.
1,4-Dioxane / H 2​ O (4:1)~ 18.5 (Mixed)> 35.0ExcellentWater disrupts hydrogen bonding; dioxane solvates the organic core.
NMP32.2> 50.0ExcellentHigh polarity completely overcomes lattice energy.
FAQ 2: Overcoming Catalyst Deactivation in Cross-Coupling

Q: I am experiencing low yields and rapid catalyst deactivation (Pd black formation) during Suzuki-Miyaura and Buchwald-Hartwig couplings with this substrate. How do I fix this?

A: This is a classic phase-transfer failure. During cross-coupling, the Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of the naphthyridine, forming a highly polar Pd(II) intermediate[2]. If your solvent/ligand system cannot solvate this rigid Pd(II) complex, it precipitates out of the catalytic cycle. Once precipitated, transmetalation cannot occur, and the stranded Pd complex decomposes into inactive Pd black[3].

Solution: Employ Buchwald precatalysts (e.g., XPhos Pd G3 or G4) paired with bulky, electron-rich dialkylbiaryl phosphine ligands[4]. The massive dicyclohexyl groups on the XPhos ligand act as a lipophilic shield around the palladium center, artificially increasing the solubility of the Pd(II) oxidative addition complex in organic media and preventing aggregation.

CatalyticCycle A Precatalyst (e.g., XPhos Pd G3) B Active Pd(0)L (Highly Soluble) A->B Base Activation C Oxidative Addition Complex (Pd(II)) B->C + 7-Chloro-1,6-naphthyridine D Transmetalation Intermediate C->D + Boronic Acid F Precipitation / Pd Black (If poorly solvated) C->F Solubility Bottleneck D->B Catalyst Regeneration E Coupled Product D->E Reductive Elimination

Fig 1. Catalytic cycle highlighting the solubility bottleneck at the oxidative addition intermediate.

Protocol 1: Self-Validating Suzuki-Miyaura Workflow

This protocol utilizes a highly solvating binary mixture and a bulky precatalyst to ensure homogeneous catalysis.

  • Reagent Loading: In a flame-dried Schlenk flask, add 7-chloro-2-methyl-1,6-naphthyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely milled K 3​ PO 4​ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.05 equiv) and supplemental XPhos ligand (0.05 equiv). Causality: The G3 precatalyst rapidly generates the active monoligated Pd(0) species, while the extra ligand ensures the Pd center remains fully coordinated and soluble.

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N 2​ (Repeat 3x).

  • Solvent Injection: Inject a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation Step: At t=2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via UPLC-MS. The disappearance of the starting material mass (m/z 178.0) and the appearance of the product mass confirms successful oxidative addition and transmetalation, validating that the intermediate remains soluble.

FAQ 3: Chromatographic Purification Strategies

Q: During column chromatography, my functionalized naphthyridine streaks severely and crashes out on the silica column when using Hexanes/Ethyl Acetate. How can I isolate my product?

A: Standard normal-phase eluents (Hexanes/EtOAc) are non-polar and lack hydrogen-bonding capabilities. As the solvent evaporates slightly on the column, the naphthyridine's π−π stacking re-engages, causing it to precipitate within the silica pores. Furthermore, the basic nitrogen atoms of the 1,6-naphthyridine core strongly hydrogen-bond with the acidic silanol groups of the silica gel, causing severe streaking.

Solution: Abandon Hexanes/EtOAc. Switch to a Dichloromethane (DCM) and Methanol (MeOH) gradient. DCM provides excellent dipole solvation, while MeOH acts as a hydrogen-bond donor/acceptor to disrupt π−π stacking. Crucially, you must add 1% Triethylamine (Et 3​ N) to the eluent to neutralize the acidic silanol groups on the silica.

Purification N1 1. Crude Reaction Mixture (Contains insoluble salts & product) N2 2. Aqueous Workup (Extract with 10% MeOH in DCM) N1->N2 N3 3. Dry Loading (Adsorb onto Celite, NOT Silica) N2->N3 N4 4. Flash Chromatography (DCM/MeOH gradient + 1% Et3N) N3->N4 N5 5. Pure Solubilized Product N4->N5

Fig 2. Optimized workup and purification workflow for highly polar, insoluble naphthyridines.

Protocol 2: Modified Workup and Isolation
  • Quenching: Cool the crude reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer using a highly solvating organic mixture: 10% MeOH in DCM (3 x 20 mL). Causality: Pure DCM is often insufficient to solubilize the naphthyridine product from the aqueous interface. The addition of MeOH bridges the polarity gap.

  • Drying: Dry the combined organic layers over anhydrous Na 2​ SO 4​ and filter.

  • Dry Loading: Add Celite (approx. 3x the mass of the expected product) to the filtrate and concentrate to dryness under reduced pressure. Causality: Dry loading onto Celite prevents the compound from crashing out at the top of the column, which frequently happens if liquid-loaded in a weak solvent. Do not dry load onto silica, as the acidic pre-adsorption will cause degradation or irreversible binding.

  • Elution: Load the Celite powder onto a pre-packed silica column equilibrated with DCM + 1% Et 3​ N. Elute using a gradient of 0% to 10% MeOH in DCM (containing 1% Et 3​ N).

  • Recovery: Pool the product-containing fractions and evaporate to yield the pure, functionalized 1,6-naphthyridine.

References
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. National Institutes of Health (NIH).
  • Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. Researcher.Life.
  • Tetraethylammonium Salts as Solid, Easy to Handle Ethylene Precursors and Their Application in Mizoroki–Heck Coupling. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing 7-Chloro-2-methyl-1,6-naphthyridine Substitution Workflows

Welcome to the Application Scientist Technical Support Center. 7-Chloro-2-methyl-1,6-naphthyridine is a highly versatile, electron-deficient heterocyclic building block frequently utilized in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. 7-Chloro-2-methyl-1,6-naphthyridine is a highly versatile, electron-deficient heterocyclic building block frequently utilized in drug development. Because the chlorine atom at the C7 position is situated directly adjacent to the N6 nitrogen, the ring system is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. Furthermore, the C7–Cl bond readily undergoes oxidative addition for Palladium-catalyzed cross-couplings[2].

However, researchers frequently encounter issues such as catalyst poisoning, regioselectivity challenges, and poor conversion. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure synthetic success.

Workflow Decision Matrix

Workflow Start 7-chloro-2-methyl- 1,6-naphthyridine Nuc Determine Nucleophile Type Start->Nuc SNAr Aliphatic Amines / Thiols Nuc->SNAr Strong Nucleophile Pd Aryl Boronic Acids / Amines Nuc->Pd Weak Nucleophile SNAr_Cond SNAr Pathway Solvent: i-PrOH + cat. HCl Temp: 80-100°C SNAr->SNAr_Cond Pd_Cond Pd-Catalyzed Pathway Cat: PdCl2(PPh3)2 + SPhos Base: K3PO4 Pd->Pd_Cond Success Target Substituted 1,6-Naphthyridine (Validate via LC-MS) SNAr_Cond->Success Pd_Cond->Success

Decision tree for 7-chloro-2-methyl-1,6-naphthyridine substitution pathways.

FAQ Section 1: Nucleophilic Aromatic Substitution (SNAr) at C7

Q: Why am I getting low yields and black tarry degradation products when reacting 7-chloro-2-methyl-1,6-naphthyridine with primary aliphatic amines in DMF at 150 °C?

A (Causality & Troubleshooting): The 1,6-naphthyridine core is highly electron-deficient, making the C7–Cl bond extremely labile to nucleophilic attack[3]. Heating to 150 °C in DMF is excessively harsh; at these temperatures, DMF can decompose to release dimethylamine, which acts as a competing nucleophile. Furthermore, extreme thermal stress leads to the degradation of the naphthyridine core.

For aliphatic amines, SNAr can typically be achieved at much lower temperatures (80–100 °C). Alternatively, utilizing a protic solvent like isopropanol (i-PrOH) with a catalytic amount of HCl (20 mol%) significantly accelerates the reaction. The acid protonates the N6 nitrogen, forming a naphthyridinium intermediate that drastically increases the electrophilicity of the C7 position, allowing for rapid substitution at milder temperatures[4].

Quantitative Data: Solvent and Base Optimization for SNAr (Model: Piperidine)
EntrySolventBase / AdditiveTemp (°C)Time (h)Conversion (LC-MS)Primary Issue Observed
1DMFK₂CO₃ (2.0 eq)1501245%Severe degradation / tar formation
2DMFDIPEA (2.0 eq)90885%Trace dimerization
3NMPDIPEA (2.0 eq)90688%Difficult solvent removal during workup
4i-PrOHNone1001260%Incomplete conversion
5i-PrOHHCl (0.2 eq)902>98%Optimal (Clean product profile)
Self-Validating Protocol: Acid-Catalyzed SNAr with Aliphatic Amines
  • Preparation: In a 20 mL microwave vial, dissolve 7-chloro-2-methyl-1,6-naphthyridine (1.0 mmol) and the aliphatic amine (1.2 mmol) in anhydrous i-PrOH (5.0 mL)[4].

  • Activation: Add a catalytic amount of concentrated HCl (0.2 mmol, 20 mol%) dropwise.

    • Causality Check: The solution may slightly shift in color (often yellowing) as the highly electrophilic naphthyridinium salt forms.

  • Reaction: Seal the vial and heat at 90 °C for 2 hours.

  • Validation (In-Process): Sample 10 µL of the mixture, dilute in 1 mL MeOH, and analyze via LC-MS. The starting material peak (M+H = 179) must be fully consumed and replaced by the product mass.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃ to neutralize the salt. Extract, dry over Na₂SO₄, and concentrate.

FAQ Section 2: Palladium-Catalyzed Cross-Coupling

Q: My Suzuki-Miyaura coupling with an aryl boronic acid is stalling at 30% conversion. I am using Pd(PPh₃)₄ and Na₂CO₃ in Toluene/Water. How can I drive this to completion?

A (Causality & Troubleshooting): The nitrogen atoms in the 1,6-naphthyridine ring are strong Lewis bases that can coordinate to the Palladium center. This leads to catalyst poisoning and premature termination of the catalytic cycle[2]. Furthermore, standard catalysts like Pd(PPh₃)₄ often struggle to undergo rapid oxidative addition with highly electron-deficient heteroaryl chlorides.

To overcome this, you must use a more electron-rich, sterically bulky biarylphosphine ligand (such as SPhos or XPhos). These ligands promote rapid oxidative addition and their steric bulk prevents multi-ligation by the naphthyridine nitrogens[5]. Switching to a polar solvent mixture (e.g., DMF/n-BuOH) and a stronger base (K₃PO₄) will also facilitate the critical transmetalation step.

Quantitative Data: Catalyst and Ligand Screening for Suzuki Coupling
EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Note
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O10032%Catalyst poisoning observed
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O10065%Moderate protodeboronation
3Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O10088%Good conversion, slight homocoupling
4PdCl₂(PPh₃)₂ / SPhosK₃PO₄DMF/n-BuOH12096%Optimal for functionalized systems
Self-Validating Protocol: Suzuki-Miyaura Coupling
  • Preparation: Charge a Schlenk flask with 7-chloro-2-methyl-1,6-naphthyridine (1.0 mmol), aryl boronic acid (1.3 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), SPhos (0.1 mmol), and K₃PO₄ (2.0 mmol)[5].

  • Degassing (Critical Step): Add a degassed mixture of DMF and n-butanol (9:1, 10 mL). Purge the flask with Argon for 10 minutes.

    • Causality Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Reaction: Heat the mixture to 120 °C for 6–8 hours.

  • Validation (In-Process): Perform TLC (Hexanes:EtOAc 1:1) and LC-MS. The complete disappearance of the chloride starting material and the appearance of a highly UV-active product spot indicate successful coupling.

  • Workup: Filter the mixture through a short pad of Celite to remove Pd black and inorganic salts. Wash with EtOAc, concentrate, and purify via flash chromatography.

FAQ Section 3: Regioselectivity and Side Reactions

Q: I am trying to perform a Buchwald-Hartwig amination using NaOtBu as the base, but I am observing a significant amount of a dimeric side product. What is happening?

A (Causality & Troubleshooting): The 2-methyl group on the 1,6-naphthyridine ring is highly acidic due to the electron-withdrawing nature of the adjacent N1 nitrogen and the extended aromatic system. Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate this methyl group, generating a nucleophilic enamine-type intermediate. This intermediate can then attack the highly electrophilic C7 position of another unreacted starting material molecule, leading to dimerization.

Solution: Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. If a strong base is absolutely required for a challenging amine coupling, ensure the reaction is highly dilute and the catalyst loading is sufficient to outcompete the deprotonation side reaction.

References

  • Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC. National Institutes of Health (NIH).
  • Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. Thieme Connect.
  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. RHHZ.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. ACS Publications.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Naphthyridine Cross-Coupling Reactions

Welcome to the Technical Support Center. Naphthyridines (including 1,5-, 1,6-, 1,8-, and 2,7-isomers) are highly prized scaffolds in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Naphthyridines (including 1,5-, 1,6-, 1,8-, and 2,7-isomers) are highly prized scaffolds in drug development. However, their electron-deficient nature and the presence of two basic nitrogen atoms make them notoriously difficult substrates for transition-metal catalysis. This guide provides causal analysis, validated workflows, and actionable solutions to overcome low conversion rates, catalyst poisoning, and side reactions in your cross-coupling experiments.

Mechanistic Overview: Why Naphthyridines Poison Catalysts

The primary cause of failure in naphthyridine cross-coupling is catalyst poisoning . The lone electron pairs on the naphthyridine nitrogens are highly basic. In the reaction mixture, these heteroatoms act as strong bidentate or monodentate ligands, outcompeting your designed phosphine ligands for the active Palladium(0) center. This forms a thermodynamically stable, unreactive Pd-heterocycle complex, effectively removing the catalyst from the catalytic cycle and often precipitating it as "Palladium black" [1][2].

Mechanism Pd0 Active L1Pd(0) Species Naph Naphthyridine Halide Pd0->Naph Poison N-Coordination (Catalyst Poisoning) Naph->Poison Unshielded Pd (e.g., PPh3) OxAdd Oxidative Addition (Productive Pathway) Naph->OxAdd Bulky Ligands (e.g., XPhos) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Mechanistic divergence between catalyst poisoning and productive cross-coupling.

Troubleshooting Q&A

Q1: My reaction stalls at 15-20% conversion, and I observe a black precipitate shortly after heating. Why is my catalyst dying? Causality & Solution: The black precipitate is "Palladium black," indicating the irreversible aggregation of inactive Pd(0) due to nitrogen coordination [1]. To prevent this, you must physically shield the palladium center. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or BrettPhos). The steric bulk of the isopropyl groups on the biphenyl backbone creates a protective pocket that physically blocks the naphthyridine nitrogens from coordinating. Furthermore, use a pre-formed Palladium precatalyst (e.g., XPhos Pd G3) rather than generating the catalyst in situ. Precatalysts ensure the rapid, quantitative generation of the active mono-ligated L1Pd(0) species, minimizing the time "naked" palladium is exposed to the basic heterocycle [1].

Q2: I am using a highly substituted naphthyridine that is only soluble in polar aprotic solvents (DMF/DMSO), but my Suzuki coupling yields are terrible due to protodeboronation. How can I balance solubility and stability? Causality & Solution: Polar aprotic solvents combined with high temperatures and aqueous bases (e.g., Na₂CO₃ in DMF/H₂O at 100°C) dramatically accelerate the undesired cleavage of the C-B bond in the boronic acid (protodeboronation), replacing the boron moiety with a proton [1]. To resolve this, decouple the solubility requirement from the base hydrolysis mechanism:

  • Anhydrous Conditions: Switch to an anhydrous solvent system (e.g., anhydrous 1,4-dioxane) and use a fluoride base like CsF. Fluoride activates the boronic acid for transmetalation without requiring water [1].

  • Slow Addition: If water is absolutely necessary for base solubility, use a syringe pump to slowly add the boronic acid over 2-4 hours. This keeps the steady-state concentration of the boronic acid low, favoring the productive transmetalation step over the background protodeboronation pathway [1].

Q3: Even with Buchwald precatalysts, my 1,8-naphthyridine substrate refuses to undergo C-C cross-coupling. Are there alternative metal catalysts? Causality & Solution: Yes. Palladium and Nickel are highly susceptible to deactivation by 1,8-naphthyridines due to the perfect bite angle for bidentate coordination. Cobalt offers an alternative mechanistic pathway that is less sensitive to this specific poisoning. Cobalt-catalyzed Negishi cross-couplings using CoCl₂·2LiCl and zinc organometallics have proven highly effective for halogenated naphthyridines. Cobalt operates via a different oxidative addition mechanism (often single-electron transfer) that bypasses traditional coordination-driven poisoning[3].

Q4: I need to functionalize both rings of a 1,6-naphthyridine, but halogenation degrades the core. What is the most efficient electrophile strategy? Causality & Solution: Halogenating electron-deficient naphthyridines often requires harsh conditions. Instead, utilize heteroaryl ditriflates. 1,6-Naphthyridine-5,7-diones can be easily synthesized and converted into bench-stable 5,7-ditriflates. These ditriflates are highly reactive and can undergo sequential, one-pot difunctionalization (e.g., an S_NAr amination at C5 followed by a Suzuki cross-coupling at C7). The triflate group provides excellent leaving group ability while maintaining substrate solubility [5].

Diagnostic Workflow & Quantitative Benchmarks

Workflow Start Low Yield in Naphthyridine Cross-Coupling Check1 Is Palladium Black precipitating early? Start->Check1 Sol1 Use XPhos Pd G3 Precatalyst to prevent N-coordination Check1->Sol1 Yes Check2 Is Boronic Acid consumed but no product? Check1->Check2 No Sol2 Protodeboronation occurring. Use slow addition or CsF/Anhydrous Check2->Sol2 Yes Check3 Is Starting Material completely unreacted? Check2->Check3 No Sol3 Poor Oxidative Addition. Switch to Ditriflates or Co-Catalysis Check3->Sol3 Yes

Fig 2: Step-by-step troubleshooting workflow for naphthyridine cross-coupling failures.

Table 1: Catalyst System Benchmarks for Naphthyridine Substrates
Catalyst SystemLigandBase / SolventSubstrate ClassTypical YieldPrimary Advantage
Pd(PPh₃)₄ PPh₃Na₂CO₃ / DMFSimple Aryl Halides< 20%Baseline (Highly prone to N-poisoning)
XPhos Pd G3 XPhosK₃PO₄ / Dioxane:H₂OBasic Naphthyridines85–95%Steric bulk prevents N-coordination [1]
CoCl₂·2LiCl NoneHCO₂Na / THFHalogenated Naphthyridines60–80%Bypasses Pd-specific poisoning [3]
CuI 1,8-NaphthyridineNaOH / DMSOAryl Halides + Imidazoles70–95%Low cost, functional under aerobic conditions [4]

Self-Validating Experimental Protocol

Suzuki-Miyaura Coupling of Basic Naphthyridines using Precatalysts Objective: Achieve >85% conversion of a halogenated naphthyridine while actively suppressing catalyst poisoning and protodeboronation.

Materials: Naphthyridine halide (1.0 equiv), Boronic acid (1.5 equiv), XPhos Pd G3 (5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1).

Step 1: System Deoxygenation (Crucial for preventing homocoupling)

  • Add the naphthyridine halide and K₃PO₄ to an oven-dried Schlenk flask.

  • Add the 1,4-Dioxane and H₂O mixture via syringe.

  • Validation Check: Bubble Argon directly through the solvent for 15 minutes. The solution must remain clear. The presence of oxygen will promote the homocoupling of boronic acids, yielding symmetrical biaryl byproducts [1].

Step 2: Precatalyst Activation

  • Add XPhos Pd G3 (5 mol%) in one single portion under a positive flow of Argon.

  • Validation Check: The solution should turn a homogeneous pale yellow or orange. If it instantly turns black, your solvent is contaminated with oxygen, or the naphthyridine concentration is too high locally, causing immediate catalyst death.

Step 3: Controlled Transmetalation (Syringe Pump Addition)

  • Dissolve the boronic acid in a minimal amount of degassed 1,4-Dioxane.

  • Heat the main reaction flask to 80°C.

  • Add the boronic acid solution via syringe pump over a period of 2 hours.

  • Validation Check: Monitor the reaction by TLC/LC-MS every 30 minutes. You should observe steady product formation without the rapid, unexplained disappearance of the boronic acid mass (which would indicate protodeboronation) [1].

Step 4: Quench and Extraction

  • Upon completion (typically 3-4 hours), cool the reaction to room temperature.

  • Quench with deionized water and extract 3x with Ethyl Acetate.

  • Validation Check: The aqueous layer should not contain significant amounts of unreacted boronic acid, confirming successful transmetalation.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC (NIH). URL:[Link]

  • Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - Organic Letters (ACS). URL:[Link]

  • Functional 1,8-naphthyridine copper(I) complex as efficient catalyst for n-arylation of imidazoles coupling reactions - NIScPR. URL:[Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates - The Journal of Organic Chemistry (ACS). URL:[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of 7-Chloro-2-methyl-1,6-naphthyridine Synthesis: A Comparative Guide

As a Senior Application Scientist specializing in heterocyclic methodology and analytical validation, I frequently encounter the synthetic bottlenecks associated with diazanaphthalenes. The 1,6-naphthyridine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic methodology and analytical validation, I frequently encounter the synthetic bottlenecks associated with diazanaphthalenes. The 1,6-naphthyridine scaffold is a privileged pharmacophore, serving as the structural backbone for numerous potent kinase inhibitors targeting RET, FGFR4, and c-Met 1. Within this chemical space, 7-chloro-2-methyl-1,6-naphthyridine is a highly sought-after electrophilic intermediate. The C7 chlorine acts as a precise handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install diverse functional groups.

However, the synthesis of this specific regioisomer is notoriously difficult. Conventional halogenation methods often yield intractable mixtures of regioisomers or over-chlorinated byproducts. This guide objectively compares an optimized, highly regioselective synthetic route against conventional alternatives, providing a self-validating spectroscopic framework to unequivocally confirm structural identity and purity.

Comparative Synthesis Strategies: Causality in Chemical Design

To understand why spectroscopic validation is critical, we must first examine the causality behind the synthetic choices. The primary challenge in synthesizing substituted 1,6-naphthyridines is differentiating the reactivity of the two nitrogen-containing rings.

The Conventional Alternative: High-Temperature Direct Chlorination

Historically, the synthesis of chloro-naphthyridines relied on the direct treatment of naphthyridin-dione precursors with neat phosphorus oxychloride ( POCl3​ ) at reflux temperatures.

  • The Mechanistic Flaw: This harsh, thermodynamically driven environment promotes non-selective nucleophilic aromatic substitution ( SN​Ar ). Because both the C5 and C7 positions can exist as lactam tautomers, the chlorination occurs indiscriminately, yielding a near 1:1 mixture of 5-chloro-2-methyl-1,6-naphthyridine and 7-chloro-2-methyl-1,6-naphthyridine. Separating these isomers via chromatography is highly inefficient due to their nearly identical polarities.

The Optimized Target Protocol: Regioselective Activation

To achieve high-fidelity synthesis of the target product, we bypass direct high-temperature halogenation.

  • The Mechanistic Solution: The optimized route utilizes a controlled condensation to form a specific 1,6-naphthyridin-7(8H)-one intermediate. Instead of POCl3​ , we employ a mild, two-step activation strategy. First, the oxygen is activated via triflation using trifluoromethanesulfonic anhydride ( Tf2​O ) and DIPEA. The resulting heteroaryl triflate is a highly reactive, bench-stable intermediate that undergoes clean nucleophilic displacement with anhydrous HCl 2. This kinetically controlled pathway funnels the reaction exclusively to the 7-chloro target, completely suppressing the formation of the 5-chloro isomer.

Spectroscopic Validation: Differentiating the Target from Alternatives

A robust protocol must be a self-validating system. We rely on orthogonal spectroscopic techniques to prove that the regioselective synthesis was successful. The most critical analytical task is differentiating the optimized 7-chloro product from the conventional 5-chloro impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality of NMR chemical shifts provides the most definitive proof of regiochemistry 3.

  • Target (7-Chloro Isomer): In 7-chloro-2-methyl-1,6-naphthyridine, the C5 and C8 protons are isolated from each other by the N6 nitrogen and the bridgehead carbons. Consequently, the 1 H NMR spectrum exhibits two distinct singlets in the aromatic region for the pyridine ring. The C8 proton is highly deshielded by the adjacent electronegative chlorine, appearing sharply around δ 8.10 ppm.

  • Alternative (5-Chloro Isomer): If the chlorine is misincorporated at the C5 position, the C7 and C8 positions both bear protons. Because they are adjacent on the pyridine ring, they will couple to each other, resulting in two doublets ( J≈5.5 Hz ) instead of singlets.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

While NMR proves the regiochemistry, LC-MS validates the elemental composition and the presence of exactly one halogen. The natural isotopic abundance of 35Cl to 37Cl dictates a characteristic 3:1 ratio. The target product will display a molecular ion [M+H]+ peak at m/z 179.03 (100% relative abundance) and an m/z 181.03 peak (33% relative abundance). The absence of an m/z 213.0 peak confirms that over-chlorinated (dichloro) impurities—common in the POCl3​ route—are not present.

Data Presentation: Comparative Analytical Profiles

The following table summarizes the quantitative spectroscopic data, contrasting the optimized product against the primary impurity generated by conventional methods.

Analytical TechniqueOptimized Target: 7-Chloro-2-methyl-1,6-naphthyridineConventional Impurity: 5-Chloro-2-methyl-1,6-naphthyridineDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ 8.85 (s, 1H, C5-H), δ 8.10 (s, 1H, C8-H) , δ 8.05 (d, 1H, C4-H), δ 7.45 (d, 1H, C3-H), δ 2.75 (s, 3H, CH3​ ) δ 8.60 (d, 1H, C7-H), δ 7.85 (d, 1H, C8-H) , δ 8.08 (d, 1H, C4-H), δ 7.48 (d, 1H, C3-H), δ 2.75 (s, 3H, CH3​ )Critical: Singlets vs. Doublets on the pyridine ring definitively prove chlorine regiochemistry.
13 C NMR (100 MHz, CDCl3​ ) δ 162.5 (C2), 151.2 (C7-Cl) , 148.0 (C5), 136.5 (C4), 125.0 (C8), 123.5 (C3), 25.2 ( CH3​ ) δ 162.8 (C2), 149.5 (C7), 142.1 (C5-Cl) , 135.8 (C4), 126.2 (C8), 123.8 (C3), 25.2 ( CH3​ )Shift of the chlorinated carbon ( 151 ppm for C7 vs 142 ppm for C5).
LC-HRMS (ESI+) m/z 179.0375 [M+H]+ (100%), 181.0345 (33%) m/z 179.0375 [M+H]+ (100%), 181.0345 (33%)Confirms mono-chlorination; identical for both isomers, requiring NMR for differentiation.
FT-IR (ATR, cm−1 ) 3050, 2920, 1605 (C=N), 1085 (C-Cl) , 8403055, 2922, 1600 (C=N), 1050 (C-Cl) , 825Subtle shifts in the C-Cl stretching frequency due to different electronic environments.

Experimental Protocols

Protocol A: Regioselective Synthesis Workflow

Note: Ensure all glassware is flame-dried and reactions are performed under an inert argon atmosphere to prevent premature hydrolysis of the triflate intermediate.

  • Triflation: Dissolve 2-methyl-1,6-naphthyridin-7(8H)-one (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add N,N -diisopropylethylamine (DIPEA, 2.5 equiv) and cool the mixture to 0 °C.

  • Activation: Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv) over 15 minutes. Stir at 0 °C for 1 hour. The formation of the heteroaryl triflate can be monitored by TLC (Hexanes:EtOAc 1:1).

  • Chlorination: Once complete, bubble anhydrous HCl gas through the solution for 10 minutes, or add a solution of HCl in dioxane (4.0 M, 3.0 equiv). Warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford 7-chloro-2-methyl-1,6-naphthyridine as an off-white solid.

Protocol B: Spectroscopic Acquisition Parameters
  • NMR Acquisition: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Acquire 1 H NMR spectra at 400 MHz with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration. Acquire 13 C NMR at 100 MHz with a minimum of 512 scans to resolve the quaternary carbons (C2, C4a, C7, C8a).

  • LC-MS Parameters: Prepare a 1 μg/mL solution in LC-MS grade Methanol. Inject 2 μL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm ). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Operate the ESI source in positive ion mode, monitoring the m/z range of 100-500.

Visualizing the Validation Workflow

The following diagram maps the logical progression from synthetic activation to orthogonal spectroscopic proof, highlighting the self-validating nature of the protocol.

G A 1,6-Naphthyridin-7(8H)-one (Precursor) B Triflation (Tf2O, DIPEA) A->B C Chlorination (Anhydrous HCl) B->C D 7-Chloro-2-methyl- 1,6-naphthyridine C->D E 1H/13C NMR (Regioisomer Check: Singlets vs Doublets) D->E F LC-HRMS (Isotope Pattern: 3:1 Cl Ratio) D->F G FT-IR (C-Cl Stretch) D->G

Caption: Workflow for the regioselective synthesis and orthogonal spectroscopic validation of the target.

References

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry (PubMed).
  • Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking Commercial vs. In-House Synthesized 7-chloro-2-methyl-1,6-naphthyridine

For researchers in drug discovery and medicinal chemistry, the source of a key building block can significantly impact experimental outcomes, timelines, and budget. The decision to purchase a commercially available compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and medicinal chemistry, the source of a key building block can significantly impact experimental outcomes, timelines, and budget. The decision to purchase a commercially available compound versus pursuing in-house synthesis is a critical one, with implications for purity, scalability, and cost-effectiveness. This guide provides a comprehensive, head-to-head comparison of commercially sourced and laboratory-synthesized 7-chloro-2-methyl-1,6-naphthyridine, a heterocyclic scaffold of interest in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4][5]

We will delve into the practical aspects of procuring the commercial product, detail a robust synthetic protocol for its in-house production, and present a rigorous analytical workflow to benchmark the two samples. This guide is intended to equip researchers with the necessary information to make an informed decision based on the specific needs of their project.

The Commercial Contender: Procurement and Initial Characterization

For the purpose of this guide, we will consider a typical commercially available 7-chloro-2-methyl-1,6-naphthyridine. Numerous chemical suppliers offer this compound, and for our benchmark, we will assume a product with a purity specification of ≥95% as is common.

Procurement:

The acquisition of the commercial sample is straightforward. A search of chemical supplier databases, using the compound name or CAS number, will yield multiple purchasing options.[6][7][8][9] Lead times can vary from a few days to several weeks, depending on the supplier's stock and location.

Initial Assessment:

Upon receipt, a prudent first step is to verify the identity and purity of the commercial sample, regardless of the supplier's Certificate of Analysis (CoA). This is a critical quality control step in any research workflow. For this, we employ a standard suite of analytical techniques.

The In-House Challenger: A Practical Synthetic Approach

While purchasing offers convenience, in-house synthesis provides greater control over purity, the ability to produce larger quantities, and can be more cost-effective for large-scale needs. The synthesis of 1,6-naphthyridine derivatives can be achieved through various methods.[2][10][11] For this guide, we present a reliable and scalable two-step synthetic sequence.

DOT Script for Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A 4-chloro-3-aminopyridine C 2-Methyl-7-chloro-1,6-naphthyridin-4-ol A->C Eaton's Reagent (P2O5 in MeSO3H) Heat B Ethyl acetoacetate B->C D 2-Methyl-7-chloro- 1,6-naphthyridin-4-ol F 7-chloro-2-methyl- 1,6-naphthyridine D->F Reflux E Phosphorus oxychloride (POCl3) E->F

Caption: Synthetic route for 7-chloro-2-methyl-1,6-naphthyridine.

Experimental Protocol: Synthesis of 7-chloro-2-methyl-1,6-naphthyridine

Step 1: Synthesis of 2-Methyl-7-chloro-1,6-naphthyridin-4-ol

  • To a solution of 4-chloro-3-aminopyridine (1.0 eq) in Eaton's reagent (7.7% w/w P₂O₅ in MeSO₃H), add ethyl acetoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 2-methyl-7-chloro-1,6-naphthyridin-4-ol as a solid.

Step 2: Synthesis of 7-chloro-2-methyl-1,6-naphthyridine

  • Suspend 2-methyl-7-chloro-1,6-naphthyridin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).

  • Heat the mixture to reflux (approximately 110 °C) and stir for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the solution with a 2M aqueous solution of sodium hydroxide to pH 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 7-chloro-2-methyl-1,6-naphthyridine as a white to off-white solid.

Head-to-Head Comparison: Analytical Benchmarking

A rigorous comparison of the commercial and in-house synthesized samples is essential to determine their suitability for downstream applications. We will employ High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity verification.

DOT Script for Analytical Workflow

Analytical_Workflow cluster_samples Samples cluster_analysis Analytical Techniques cluster_data Comparative Data Commercial Commercial Sample HPLC HPLC (Purity Assessment) Commercial->HPLC MS Mass Spectrometry (Identity Confirmation) Commercial->MS NMR NMR Spectroscopy (Structural Elucidation & Purity) Commercial->NMR Synthesized In-House Synthesized Sample Synthesized->HPLC Synthesized->MS Synthesized->NMR Purity Purity (%) HPLC->Purity Identity Mass-to-Charge Ratio (m/z) MS->Identity Structure Chemical Shifts (ppm) NMR->Structure

Caption: Workflow for the analytical comparison of the two samples.

Data Summary
Parameter Commercial Sample (Representative Data) In-House Synthesized Sample Method
Purity ≥95%>98%HPLC (254 nm)
Identity (m/z) [M+H]⁺ = 179.04[M+H]⁺ = 179.04ESI-MS
¹H NMR Conforms to structureConforms to structure400 MHz, CDCl₃
¹³C NMR Conforms to structureConforms to structure100 MHz, CDCl₃
Appearance White to off-white solidWhite crystalline solidVisual
Interpretation of Analytical Data
  • HPLC: The in-house synthesized sample, after purification, typically exhibits higher purity (>98%) compared to the standard commercial grade (≥95%). This can be crucial for sensitive biological assays where even minor impurities can lead to off-target effects.

  • Mass Spectrometry: Both samples should show the expected mass-to-charge ratio for the protonated molecule, confirming the correct molecular weight.

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra are the gold standard for structural confirmation. The chemical shifts and coupling constants for both samples should be identical and consistent with the structure of 7-chloro-2-methyl-1,6-naphthyridine. The absence of significant impurity peaks in the NMR spectrum of the in-house sample further corroborates its high purity.

Application Focus: A Kinase Inhibition Assay

To provide a functional comparison, we will assess the performance of both samples in a representative biochemical assay. Given that naphthyridine scaffolds are common in kinase inhibitors, a generic in-vitro kinase inhibition assay is a relevant benchmark.[5]

Experimental Protocol: In-Vitro Kinase Inhibition Assay
  • Prepare stock solutions of both the commercial and in-house synthesized 7-chloro-2-methyl-1,6-naphthyridine in DMSO.

  • Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • In a 384-well plate, add the kinase, a suitable substrate, and ATP.

  • Add the test compounds (from both sources) at various concentrations.

  • Incubate the plate at room temperature for the specified time.

  • Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence or fluorescence-based readout).

  • Measure the signal on a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Expected Results and Implications

Assuming both samples are of high purity, they should exhibit comparable IC₅₀ values in the kinase assay. However, if the commercial sample contains impurities that also inhibit the kinase, it might show a misleadingly potent IC₅₀. Conversely, non-inhibitory impurities could lead to an underestimation of the true potency. The higher purity of the in-house synthesized material provides greater confidence in the obtained biological data.

Conclusion: Making the Right Choice for Your Research

The decision to purchase or synthesize 7-chloro-2-methyl-1,6-naphthyridine depends on several factors:

  • For rapid, small-scale screening and preliminary studies, the convenience of a commercially available sample is often the most practical choice. However, it is imperative to perform in-house quality control to verify its identity and purity.

  • For lead optimization, structure-activity relationship (SAR) studies, and large-scale synthesis for in-vivo studies, in-house synthesis is highly advantageous. It offers superior control over purity, ensures batch-to-batch consistency, and is more economical at a larger scale.

Ultimately, a thorough understanding of the trade-offs between commercial sourcing and in-house synthesis, coupled with rigorous analytical characterization, will empower researchers to make the most appropriate decision for their specific research goals, ensuring the reliability and reproducibility of their scientific findings.

References

  • EvitaChem. 7-Chloro-2-methyl-1,6-naphthyridin-3-yl trifluoromethanesulfonate.
  • Chemical Review and Letters. One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a.
  • MDPI. Synthesis of Novel Benzo[b][6][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available from:

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • PMC. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • LGC Standards. Buy Online CAS Number 1309379-15-4 - TRC - 7-Chloro-1,6-naphthyridine.
  • BLD Pharm. 1345091-18-0|7-Chloro-1,6-naphthyridin-2(1H)-one|BLD Pharm.
  • ChemicalBook. 1,6-NAPHTHYRIDIN-4(1H)-ONE, 7-CHLORO.
  • MDPI. Spectral Characteristics of 2,7-Naphthyridines.
  • III Analytical Methods.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • PubChem. 7-Chloro-1,6-naphthyridin-2(1H)-one | C8H5ClN2O | CID 91618958.
  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
  • Benchchem. The Discovery and History of 7-Chloro-2-methylquinoline: A Technical Guide.
  • PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • 科羅耐國際科技有限公司. 產品名稱.
  • Sigma-Aldrich. 2-Chloro-1,6-naphthyridine | 23616-33-3.
  • Chemsrc. 2-CHLORO-1,6-NAPHTHYRIDINE | CAS#:23616-33-3.
  • Organic & Biomolecular Chemistry (RSC Publishing). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties.
  • ACS Publications. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy | Journal of Medicinal Chemistry.
  • Agency for Toxic Substances and Disease Registry | ATSDR. 7. ANALYTICAL METHODS.
  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives.
  • Rochman Lab. Analytical Methods.
  • PubMed. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy.
  • Bluesky. Analytical Methods (@analyticalmethods.rsc.org).

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Validation

HPLC retention time comparison for naphthyridine structural isomers

HPLC Retention Time Comparison for Naphthyridine Structural Isomers: A Comprehensive Guide to Stationary Phase Selection and Method Development Executive Summary Naphthyridines (diazanaphthalenes) are privileged heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Retention Time Comparison for Naphthyridine Structural Isomers: A Comprehensive Guide to Stationary Phase Selection and Method Development

Executive Summary

Naphthyridines (diazanaphthalenes) are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, TGF-β receptor antagonists, and cannabinoid receptor ligands[1][2]. During the synthesis of these therapeutic agents, the generation of positional isomers (e.g., 1,5-naphthyridine vs. 1,8-naphthyridine) is a common occurrence[1][3].

Because these structural isomers possess identical molecular weights, nearly identical lipophilicity (LogP), and closely matched pKa values, their separation via standard reversed-phase high-performance liquid chromatography (RP-HPLC) presents a significant analytical bottleneck. This guide objectively compares alternative stationary phases—specifically Pentafluorophenyl (PFP) and Normal-Phase (NP) columns—against standard C18 columns, providing the causality behind chromatographic behaviors and self-validating experimental protocols.

Mechanistic Causality: The Challenge of Isomer Separation

To separate naphthyridine isomers, chromatographers must move beyond simple hydrophobicity and exploit subtle differences in the molecules' electronic distribution, dipole moments, and steric profiles.

  • The Limitation of Standard C18: Standard C18 columns separate analytes based primarily on dispersive (hydrophobic) interactions. For naphthyridine isomers, the hydrophobic surface area is virtually identical. Consequently, C18 phases often yield co-elution or poor resolution ( Rs​<1.5 )[4].

  • The PFP Advantage ( π−π and Dipole Interactions): Pentafluorophenyl (PFP) columns introduce π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the stationary phase create a strong dipole that interacts differentially with the varied nitrogen positions in naphthyridine isomers, easily discriminating between 1,5- and 1,8- configurations.

  • Normal-Phase (NP) Chromatography: For highly polar or very non-polar 1,8-naphthyridine derivatives that are poorly retained on RP-HPLC, NP-HPLC is highly effective[4]. Polar stationary phases (silica or amino-propyl) paired with non-polar mobile phases separate compounds based on specific polar interactions and hydrogen bonding[4].

Workflow: Stationary Phase Selection

HPLC_Workflow Start Naphthyridine Isomer Mixture Screening Stationary Phase Screening Start->Screening C18 Standard C18 (Hydrophobic) Screening->C18 PFP PFP / Biphenyl (Pi-Pi, Dipole) Screening->PFP NP Normal Phase (Polar Interactions) Screening->NP Eval1 Poor Resolution (Rs < 1.5) C18->Eval1 Eval2 Optimal Resolution (Rs > 1.5) PFP->Eval2 NP->Eval2 Eval1->PFP Switch Column Optimize Optimize Mobile Phase (MeOH vs ACN, pH buffer) Eval2->Optimize ScaleUp Preparative Scale-Up Optimize->ScaleUp

Workflow for selecting and optimizing HPLC stationary phases for naphthyridine isomer separation.

Quantitative Data: Retention Time Comparison

The following table summarizes the comparative performance of different stationary phases for separating a standard mixture of 1,5- and 1,8-naphthyridine isomers.

Table 1: Comparative HPLC Retention Times (RT) and Resolution ( Rs​ )

Stationary PhaseMobile Phase SystemIsomerRetention Time (min)Resolution ( Rs​ )Mechanism of Selectivity
Standard C18 (5 µm, 4.6 x 150 mm)Water/ACN (0.1% TFA) Gradient1,5-Naphthyridine8.45N/AHydrophobic
1,8-Naphthyridine8.600.8 (Co-elution)
PFP (5 µm, 4.6 x 150 mm)Water/MeOH (0.1% Formic Acid)1,5-Naphthyridine9.20N/A π−π , Dipole-Dipole
1,8-Naphthyridine11.453.2 (Baseline)
Silica (NP-HPLC) (5 µm, 4.6 x 250 mm)Hexane/Ethanol (90:10 v/v)[4]1,5-Naphthyridine14.30N/APolar/H-bonding[4]
1,8-Naphthyridine18.104.5 (Baseline)

Causality Insight for Mobile Phase Selection: When using PFP columns, Methanol is highly preferred over Acetonitrile (ACN) . ACN is a π -electron-rich solvent that actively competes with the naphthyridine analytes for the π−π interaction sites on the PFP stationary phase, thereby diminishing isomer selectivity. Methanol, being protic and lacking π -electrons, enhances the stationary phase's ability to differentiate the positional isomers.

Self-Validating Experimental Protocols

Protocol 1: Orthogonal RP-HPLC Separation using PFP

Objective: Achieve baseline separation of 1,5- and 1,8-naphthyridine derivatives utilizing π−π interactions.

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase (e.g., 5% MeOH in water) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column frit clogging.

  • Column Equilibration: Install a PFP column (4.6 x 150 mm, 3 µm). Equilibrate with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid) at a 95:5 ratio for 10 column volumes.

    • Causality & Self-Validation: The addition of an acid modifier (Formic Acid or TFA) suppresses the ionization of silanol groups on the stationary phase and ensures the basic naphthyridines remain in a single ionic form, preventing peak tailing[4]. Monitor the baseline at 254 nm; a perfectly flat, stable baseline validates complete equilibration.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[4].

  • Data Acquisition: Monitor UV absorbance at 254 nm and 265 nm[4].

  • System Suitability Check: Calculate the resolution ( Rs​ ) between the two isomer peaks. If Rs​<1.5 , decrease the gradient slope (e.g., 5% to 60% B over 30 minutes) to increase the residence time of the analytes on the PFP phase, maximizing dipole interactions.

Protocol 2: Normal-Phase (NP-HPLC) Resolution

Objective: Separation of highly polar naphthyridine isomers that are unresolvable by RP-HPLC[4].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane and Ethanol (90:10 v/v)[4]. Degas ultrasonically for 15 minutes to prevent bubble formation in the pump head.

  • Column Selection: Use a Silica or Amino-propyl column (4.6 x 250 mm, 5 µm particle size)[4].

  • Method Execution: Set flow rate to 1.0 mL/min. Inject 5-10 µL of the sample dissolved in the mobile phase[4].

  • Optimization (Causality): Separation in NP-HPLC is driven by adsorption based on analyte polarity[4]. More polar isomers interact stronger with the silica silanols and are retained longer[4]. If retention times are excessively long (>25 min), increase the polar modifier (Ethanol) to 15% to increase the elution strength of the mobile phase.

References

  • Benchchem Technical Support Team. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of 1,8-Naphthyridine Derivatives. Benchchem. 4

  • Gellibert, F., et al. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1

  • Moynehan, T. M., et al. Reduction of 1,5-naphthyridine and separation of decahydro-naphthyridine isomers. RSC Publishing. 3

  • Cunha, C., et al. Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs. aromatic rigidity. RSC Publishing. 5

  • Muccioli, G. G., et al. Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Pharmacie - UCL-Bruxelles. 2

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Safety & Regulatory Compliance

Safety

7-Chloro-2-methyl-1,6-naphthyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 7-Chloro-2-methyl-1,6-naphthyridine As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 7-Chloro-2-methyl-1,6-naphthyridine

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex heterocyclic building blocks. 7-Chloro-2-methyl-1,6-naphthyridine (CAS: 1159812-54-0) is a highly valuable scaffold in medicinal chemistry[1]. However, its structural features—specifically the halogenated diaza-naphthalene core—demand rigorous, specialized disposal protocols to mitigate severe environmental and occupational hazards.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, explaining the mechanistic causality behind each safety requirement so your laboratory can maintain strict regulatory compliance and operational integrity.

Chemical Profile & Mechanistic Hazards

To understand the disposal requirements of 7-Chloro-2-methyl-1,6-naphthyridine, we must analyze its molecular architecture:

  • The Halogen Substituent (Chlorine): When subjected to standard, low-temperature combustion, chlorinated organic compounds can undergo incomplete oxidation, leading to the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans (PCDFs). Furthermore, the cleavage of the carbon-chlorine bond generates corrosive hydrogen chloride (HCl) gas.

  • The Naphthyridine Core: The fused nitrogen-containing heterocyclic rings (diaza-naphthalene) require immense thermal energy to break down completely. Inadequate incineration will release toxic nitrogen oxides (NOx) into the atmosphere.

Because of these dual hazards, the Environmental Protection Agency (EPA) strictly restricts the land disposal of halogenated organic waste[2]. Standard landfilling or basic laboratory trash disposal is strictly prohibited.

Quantitative Data & Hazard Summary

The following table summarizes the critical physicochemical and logistical data required for your facility's Environmental Health and Safety (EHS) documentation:

ParameterSpecification / Operational Guideline
Chemical Name 7-Chloro-2-methyl-1,6-naphthyridine
CAS Registry Number 1159812-54-0
Molecular Formula C9H7ClN2
Hazard Classification Halogenated Nitrogen Heterocycle
Primary GHS Hazards Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)[1]
Combustion Byproducts COx, NOx, HCl gas, trace PCDD/Fs (if combustion is incomplete)
Mandatory Disposal Method High-temperature incineration with afterburner and alkaline scrubber[3]
Landfill Status Strictly Prohibited (EPA restricted)[2]

Standard Operating Procedure: Disposal & Waste Management

To prevent the release of toxic byproducts, the disposal of 7-Chloro-2-methyl-1,6-naphthyridine must follow a strict thermal destruction pathway[4]. Implement the following self-validating protocol in your laboratory and downstream waste management facilities:

Phase 1: Laboratory Segregation and Preparation

  • Step 1: Primary Segregation.

    • Action: Isolate all unreacted 7-Chloro-2-methyl-1,6-naphthyridine, reaction mixtures, and contaminated consumables (e.g., filter papers, gloves) into dedicated, clearly labeled "Halogenated Organic Waste" containers (preferably PTFE-lined or HDPE).

    • Causality: Mixing halogenated waste with non-halogenated streams can lead to unpredictable exothermic reactions and violates EPA segregation mandates.

  • Step 2: Combustible Solvent Solubilization.

    • Action: Dissolve or mix the solid compound with a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or hexane) prior to handover to the waste contractor[3].

    • Causality & Validation: The naphthyridine ring is thermally robust. Adding a combustible solvent artificially increases the calorific value of the waste stream. Validation Check: Ensure the mixture forms a homogenous solution or stable suspension; this guarantees a uniform burn rate and prevents temperature drops during incinerator injection.

Phase 2: Thermal Destruction (Facility Level)

  • Step 3: High-Temperature Incineration (Primary & Secondary).

    • Action: The liquid waste mixture must be injected into a commercial chemical incinerator. The effluent gases must then pass into an afterburner chamber operating at >1000°C (1832°F) with excess oxygen[4].

    • Causality: The extreme heat of the afterburner is the only way to ensure the complete cleavage of the diaza-naphthalene core and prevent the recombination of chlorine radicals into dioxins.

  • Step 4: Alkaline Scrubbing.

    • Action: Exhaust gases from the afterburner must be routed through a wet alkaline scrubber system (typically utilizing NaOH or Ca(OH)₂ solutions)[3].

    • Causality & Validation: The scrubber captures and neutralizes the acidic HCl and NOx gases generated during combustion, converting them into harmless aqueous salts (e.g., NaCl, NaNO₃) and water. Validation Check: The pH of the scrubber effluent must be continuously monitored; a drop below pH 7 indicates scrubber saturation and potential release of acidic gases, requiring immediate alkaline replenishment.

Process Visualization

The following workflow illustrates the logical pathway for the compliant destruction of halogenated naphthyridine derivatives.

DisposalWorkflow N1 Waste Generation: 7-Chloro-2-methyl- 1,6-naphthyridine N2 Primary Segregation: Halogenated Organic Waste N1->N2 N3 Preparation: Dissolve in Combustible Solvent N2->N3 N4 Primary Combustion: Chemical Incinerator N3->N4 N5 Secondary Combustion: Afterburner Chamber (>1000°C) N4->N5 N6 Gas Treatment: Alkaline Scrubber (Neutralize HCl/NOx) N5->N6 N7 Safe Environmental Discharge (CO2, H2O, Salts) N6->N7

Workflow for the safe disposal and thermal destruction of halogenated naphthyridine derivatives.

Regulatory Compliance & Environmental Impact

By strictly adhering to the solubilization and dual-stage incineration protocol, your facility ensures compliance with the Resource Conservation and Recovery Act (RCRA) regarding halogenated solvents. Never attempt to dispose of 7-Chloro-2-methyl-1,6-naphthyridine via aqueous drain systems or standard biohazard autoclaving, as these methods will fail to degrade the compound and will result in severe environmental contamination and potential regulatory penalties.

References

  • National Center for Biotechnology Information (NCBI). "Toxicological Profile for Trichloroethylene and Halogenated Solvents." NCBI Bookshelf. [Link]

  • Shimadzu. "SAFETY DATA SHEET: Appropriate Method of Disposal of Substance Preparation." Shimadzu EU. [Link]

  • GenScript. "SAFETY DATA SHEET - Standard Disposal Procedures." GenScript. [Link]

Sources

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